3,5-Dibromo-4-methylanisole
Description
Properties
IUPAC Name |
1,3-dibromo-5-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRKRRXRNGVEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163010 | |
| Record name | 3,5-Dibromo-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-71-3 | |
| Record name | 1,3-Dibromo-5-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-4-methylanisole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-4-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,5-Dibromo-4-methylanisole. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.
Core Compound Information
IUPAC Name: 2,6-Dibromo-4-methoxytoluene[3][4]
Also known as: Anisole, 3,5-dibromo-4-methyl-[3][4]
This compound is a halogenated aromatic ether, a class of molecules with diverse applications in organic synthesis and potential biological activities.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14542-71-3 | [1][2] |
| Molecular Formula | C₈H₈Br₂O | [3][5] |
| Molecular Weight | 279.96 g/mol | [3][5] |
| Purity | 96+% | [1] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum (electron ionization) for this compound is available and provides key information about its molecular weight and fragmentation pattern.[3]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly utilized synthetic pathway involves the Sandmeyer reaction, starting from its aniline analogue.
Proposed Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted below. This pathway highlights the key transformation from the precursor, 3,5-Dibromo-4-methylaniline.
Caption: Proposed synthesis of this compound via a Sandmeyer-type reaction.
Experimental Considerations
Step 1: Diazotization of 3,5-Dibromo-4-methylaniline
The initial step involves the conversion of the primary aromatic amine, 3,5-Dibromo-4-methylaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Step 2: Conversion to this compound
The subsequent step involves the displacement of the diazonium group. To obtain the anisole derivative, the diazonium salt solution is subjected to hydrolysis, typically by heating in an aqueous solution. This replaces the diazonium group with a hydroxyl group, forming the corresponding phenol. The resulting phenol can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to yield the final product, this compound.
Potential Biological Activities of Brominated Anisoles
While specific biological studies on this compound are not extensively documented, the broader class of brominated phenols and their derivatives, including brominated anisoles, has been a subject of interest in environmental and toxicological research. Brominated phenols are known to be used as flame retardants, herbicides, and antimicrobial agents. Some brominated anisoles are metabolites of these compounds and can be found in the environment, particularly in marine ecosystems.
The presence of bromine atoms can significantly influence the biological properties of aromatic compounds, often enhancing their lipophilicity and, in some cases, their biological activity.
Related Compounds
For researchers interested in structure-activity relationships, several related brominated methylanisoles are commercially available and have been characterized. The structural relationship between these compounds can inform the design of new derivatives and studies.
References
3,5-Dibromo-4-methylanisole chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and IUPAC Name
3,5-Dibromo-4-methylanisole , a halogenated aromatic ether, possesses a distinct molecular architecture that makes it a valuable intermediate in organic synthesis. Its structure consists of a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-dibromo-2-methoxy-5-methylbenzene . This systematic name precisely describes the arrangement of the substituents on the benzene ring. The corresponding Chemical Abstracts Service (CAS) registry number is 51699-89-9 .
The chemical structure can be visualized as a central benzene ring where the methoxy group (-OCH₃) is at position 1. The two bromine atoms are located at positions 3 and 5, and the methyl group (-CH₃) is at position 4.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-dibromo-2-methoxy-5-methylbenzene is presented in the table below. This data is essential for its handling, application in reactions, and purification.
| Property | Value |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Boiling Point | 277.2 °C at 760 mmHg |
| Density | 1.727 g/cm³ |
| Refractive Index | 1.569 |
Synthesis of 1,3-dibromo-2-methoxy-5-methylbenzene
Hypothetical Synthetic Pathway:
A plausible synthetic route would be the direct bromination of 4-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the methoxy group might influence the regioselectivity of the bromination. To achieve the desired 3,5-dibromo substitution pattern, specific reaction conditions, including the choice of brominating agent and solvent, would be critical.
General Experimental Protocol for Bromination of an Anisole Derivative (for reference):
To a solution of the anisole derivative in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride), a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate solution to remove excess bromine. The product is then extracted into an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,3-dibromo-2-methoxy-5-methylbenzene is not explicitly available in the searched literature. However, based on the structure, the expected spectral features can be predicted.
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.8-4.0 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the two aromatic protons (likely in the region of 7.0-7.5 ppm).
-
¹³C NMR: The spectrum would display signals for the eight carbon atoms, including the methoxy carbon, the methyl carbon, and the six aromatic carbons (four substituted and two unsubstituted). The carbons attached to bromine would be expected to have chemical shifts in the range of 110-130 ppm.
-
IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-Br stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
Logical Relationship of IUPAC Name to Chemical Structure
The following diagram illustrates the logical connection between the IUPAC name and the chemical structure of the molecule.
Caption: Logical flow from IUPAC name to the chemical structure.
In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dibromo-4-methoxytoluene, a key chemical intermediate. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and workflow visualizations to support its application in organic synthesis.
Core Compound Identification and Properties
2,6-Dibromo-4-methoxytoluene, also known as 3,5-dibromo-4-methylanisole, is an aromatic compound with the chemical formula C₈H₈Br₂O.[1] Its structure consists of a toluene molecule substituted with two bromine atoms and one methoxy group on the benzene ring.
While comprehensive, experimentally determined physical property data for 2,6-Dibromo-4-methoxytoluene is not widely available in the literature, the following table summarizes its key identifiers and known characteristics.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [2] |
| 279.957 g/mol | [1] | |
| CAS Number | 14542-71-3 | [1] |
| IUPAC Name | 1,3-Dibromo-5-methyl-2-methoxybenzene | |
| Synonyms | This compound | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Logical Relationship Diagram
The following diagram illustrates the key identifiers and structural formula for 2,6-Dibromo-4-methoxytoluene.
Experimental Protocols: Synthesis
The synthesis of 2,6-Dibromo-4-methoxytoluene can be achieved through a two-step process starting from p-cresol. The first step involves the bromination of p-cresol to form 2,6-dibromo-4-methylphenol, followed by a methylation reaction to yield the final product.
Step 1: Bromination of p-Cresol
This protocol is adapted from standard bromination procedures for phenolic compounds.
-
Materials:
-
p-Cresol
-
Bromine
-
A suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane)
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
-
Procedure:
-
In the three-necked flask, dissolve p-cresol in the chosen solvent.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (2.0 equivalents) in the same solvent to the stirred p-cresol solution via the dropping funnel, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench any excess bromine by slowly adding saturated sodium bisulfite solution until the reddish-brown color disappears.
-
Isolate the crude 2,6-dibromo-4-methylphenol product by precipitation (e.g., by adding water) and subsequent vacuum filtration.
-
Wash the collected solid with cold water and dry it thoroughly.
-
Step 2: Methylation of 2,6-Dibromo-4-methylphenol
This step involves an ether synthesis, typically a Williamson ether synthesis.
-
Materials:
-
2,6-Dibromo-4-methylphenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable solvent (e.g., acetone, DMF, or a phase-transfer catalyst system)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
-
Procedure:
-
Dissolve 2,6-dibromo-4-methylphenol in the chosen solvent in the round-bottom flask.
-
Add the base and stir the mixture to form the phenoxide salt.
-
Add the methylating agent to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Work up the reaction mixture, which typically involves filtration to remove any inorganic salts, followed by extraction with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 2,6-Dibromo-4-methoxytoluene.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
The following diagram outlines the experimental workflow for the synthesis of 2,6-Dibromo-4-methoxytoluene.
References
Mass Spectrometry Analysis of 3,5-Dibromo-4-methylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,5-Dibromo-4-methylanisole, a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), predicts its fragmentation pattern under electron ionization, and presents the expected quantitative data in a clear, tabular format.
Introduction
This compound is a substituted aromatic ether. The analysis of such halogenated compounds is crucial in environmental monitoring, metabolism studies, and as intermediates in organic synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Electron ionization (EI) is a common ionization technique used in GC-MS that provides reproducible mass spectra and detailed structural information through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the known behavior of similar brominated aromatic compounds under electron ionization. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M, M+2, and M+4 peaks.
The molecular formula for this compound is C₈H₈Br₂O. The theoretical monoisotopic mass is 277.8989 g/mol .
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (Nominal) | Predicted Ion Structure | Fragmentation Pathway | Notes |
| 280 (M+2), 278 (M) | [C₈H₈Br₂O]⁺ | Molecular Ion | Isotopic pattern due to two Br atoms will be observed. |
| 265, 263 | [C₇H₅Br₂O]⁺ | Loss of a methyl radical (•CH₃) | Common fragmentation for anisoles. |
| 199, 197 | [C₇H₅BrO]⁺ | Loss of a bromine radical (•Br) | |
| 184, 182 | [C₆H₂BrO]⁺ | Loss of a methyl radical and a bromine radical | |
| 156, 154 | [C₆H₂Br]⁺ | Loss of a methyl radical, a bromine radical, and CO | |
| 118 | [C₈H₆O]⁺ | Loss of two bromine radicals | |
| 90 | [C₇H₆]⁺ | Tropylium-like ion after loss of bromine and methoxy group | |
| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates cleavage of the aromatic ring substituents. |
Experimental Protocol: GC-MS Analysis
This section details a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.
-
Sample Extraction (if applicable): For analysis in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.
3.2. Instrumentation and Conditions
Table 2: Recommended GC-MS Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-350 |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
4.2. Predicted Fragmentation Pathway
This diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-4-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 3,5-Dibromo-4-methylanisole, a valuable building block in organic synthesis. The predominant and most thoroughly documented method involves a two-step process commencing with the selective bromination of p-cresol, followed by the methylation of the resulting dibrominated phenol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The principal route for the synthesis of this compound is initiated with the electrophilic aromatic substitution of p-cresol, yielding 2,6-dibromo-4-methylphenol. This intermediate is subsequently subjected to a Williamson ether synthesis to afford the final product.[1]
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-methylphenol
The initial step involves the dibromination of p-cresol at the ortho positions relative to the hydroxyl group. This reaction is typically carried out using elemental bromine as the brominating agent.
Experimental Workflow:
Caption: Workflow for the bromination of p-cresol.
Detailed Methodology:
A solution of p-cresol in a suitable solvent, such as chloroform or carbon tetrachloride, is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The solution is cooled in an ice bath to maintain a low temperature. Elemental bromine is then added dropwise to the stirred solution, ensuring the temperature does not exceed a certain threshold to minimize side product formation. After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure complete conversion. The work-up procedure typically involves washing the reaction mixture with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or distillation.
Step 2: Synthesis of this compound
The second step is the methylation of the phenolic hydroxyl group of 2,6-dibromo-4-methylphenol. The Williamson ether synthesis is a common and effective method for this transformation, typically employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Experimental Workflow:
Caption: Workflow for the methylation of 2,6-dibromo-4-methylphenol.
Detailed Methodology:
2,6-Dibromo-4-methylphenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, such as anhydrous potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenol and form the corresponding phenoxide salt. A methylating agent, commonly dimethyl sulfate or methyl iodide, is then added to the reaction mixture. The mixture is heated to reflux for a period to drive the SN2 reaction to completion. After the reaction is complete, the mixture is cooled, and the solid inorganic salts are filtered off. The filtrate is then subjected to a work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying of the organic phase. The solvent is evaporated, and the crude this compound is purified, typically by column chromatography or vacuum distillation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Bromination of p-Cresol
| Parameter | Value | Reference |
| Reactants | ||
| p-Cresol | 1.0 equivalent | |
| Bromine | 2.0 - 2.2 equivalents | |
| Solvent | Chloroform or Carbon Tetrachloride | |
| Temperature | 0-25 °C | |
| Reaction Time | 1-3 hours | |
| Yield | 90-98% |
Table 2: Methylation of 2,6-Dibromo-4-methylphenol
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dibromo-4-methylphenol | 1.0 equivalent | |
| Methylating Agent (e.g., Dimethyl Sulfate) | 1.1 - 1.5 equivalents | [2] |
| Base (e.g., K₂CO₃ or NaOH) | 1.5 - 2.0 equivalents | [3] |
| Solvent | Acetone or DMF | |
| Temperature | Reflux (typically 56-153 °C depending on solvent) | |
| Reaction Time | 2-8 hours | [1] |
| Yield | ~80-95% |
Conclusion
The synthesis of this compound from p-cresol is a robust and high-yielding two-step process. Careful control of reaction conditions, particularly temperature during bromination, is crucial for achieving high selectivity and yield. The subsequent Williamson ether synthesis is an efficient method for the methylation of the sterically hindered dibromophenol intermediate. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Bromination of 4-Methylanisole: Mechanism and Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bromination of 4-methylanisole, a key electrophilic aromatic substitution reaction. It delves into the underlying mechanism, regioselectivity, and the nature of the resulting products. Detailed experimental protocols for conducting this reaction under various conditions are presented, alongside a quantitative analysis of product distribution. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical guidance.
Introduction
The bromination of substituted aromatic compounds is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 4-Methylanisole, possessing two activating, ortho,para-directing groups—a methoxy and a methyl group—presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution. Understanding the factors that govern the position of bromination on the aromatic ring is crucial for the targeted synthesis of specific isomers. This guide will explore the mechanistic intricacies and practical aspects of this reaction.
Reaction Mechanism and Regioselectivity
The bromination of 4-methylanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group (-OCH₃) is a strongly activating and ortho,para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1] The methyl group (-CH₃) is also an activating and ortho,para-directing group, albeit weaker than the methoxy group, operating through an inductive effect.
The key steps of the mechanism are:
-
Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a protic solvent, creating a more potent electrophile, Br⁺.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 4-methylanisole attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
The regioselectivity of the reaction is determined by the directing effects of the methoxy and methyl groups. Both groups direct incoming electrophiles to the positions ortho and para to themselves. In 4-methylanisole, the para position to the methoxy group is occupied by the methyl group. Therefore, the possible positions for bromination are ortho to the methoxy group (C2 and C6) and ortho to the methyl group (C3 and C5).
The powerful activating and directing effect of the methoxy group predominantly governs the regioselectivity. The positions ortho to the methoxy group (C2 and C6) are significantly more activated than the positions ortho to the methyl group. Consequently, the major product of the monobromination of 4-methylanisole is 2-bromo-4-methylanisole .[3][4]
Figure 1: Generalized mechanism of electrophilic aromatic bromination of 4-methylanisole.
Products of Bromination
The primary product of the monobromination of 4-methylanisole is 2-bromo-4-methylanisole.[5][6] However, depending on the reaction conditions, other isomeric and polybrominated products may be formed.
Possible Products:
-
Major Product: 2-Bromo-4-methylanisole
-
Minor Isomeric Products: 3-Bromo-4-methylanisole (bromination ortho to the methyl group) is a potential minor product, though typically formed in very small amounts.
-
Polybrominated Products: If an excess of the brominating agent is used or under harsh reaction conditions, dibrominated products such as 2,6-dibromo-4-methylanisole can be formed.
-
Side-Chain Bromination Products: Under radical conditions (e.g., initiation by light), bromination of the methyl group (benzylic bromination) can occur, leading to the formation of 4-methoxybenzyl bromide. However, in electrophilic aromatic substitution conditions, this is generally a minor side reaction.[3][6]
Figure 2: Potential products from the bromination of 4-methylanisole under different conditions.
Quantitative Data on Product Distribution
The regioselectivity of the bromination of 4-methylanisole is highly dependent on the choice of brominating agent and reaction conditions. The use of N-bromosuccinimide (NBS) in acetonitrile has been shown to be a mild and highly regioselective method for the nuclear bromination of activated aromatic compounds, favoring the formation of the ortho-bromo product.[4]
| Substrate | Brominating Agent/Solvent | Reaction Time | Product | Yield (%) | Reference |
| 4-Methylanisole | NBS / Acetonitrile | 1 h | 2-Bromo-4-methylanisole | 100 (by GC) | [4] |
Note: The yield reported is based on Gas Chromatography (GC) analysis.
Experimental Protocols
The following are representative experimental protocols for the bromination of 4-methylanisole using different brominating agents.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This method is highly regioselective for the ortho-bromination of 4-methylanisole.[4]
Materials:
-
4-Methylanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), dry
-
Sodium thiosulfate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-methylanisole (1.0 eq) in dry acetonitrile.
-
To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-bromo-4-methylanisole.
Protocol 2: Bromination using Bromine in Acetic Acid
This is a more traditional method for aromatic bromination.[7]
Materials:
-
4-Methylanisole
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylanisole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Figure 3: A generalized experimental workflow for the bromination of 4-methylanisole.
Conclusion
The bromination of 4-methylanisole is a highly regioselective reaction, predominantly yielding 2-bromo-4-methylanisole due to the strong activating and ortho-directing effect of the methoxy group. The choice of brominating agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired product while minimizing the formation of byproducts. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for the practical application of this important synthetic transformation in various fields of chemical research and development.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. 2-溴-4-甲基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Key Chemical Properties of 3-Bromo-4-methylanisole for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and applications of 3-Bromo-4-methylanisole (CAS No. 36942-56-0), a key intermediate in organic synthesis and a molecule of interest in drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, synthesis and reactivity, with a focus on its role as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inhibitor. Detailed experimental protocols and safety information are also provided to support its use in a research setting.
Core Chemical and Physical Properties
3-Bromo-4-methylanisole is a halogenated aromatic ether. It is essential to distinguish it from its isomer, 4-Bromo-3-methylanisole, which has different physical properties. The key quantitative data for 3-Bromo-4-methylanisole are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36942-56-0 | [1][2][3] |
| Molecular Formula | C₈H₉BrO | [1][3][4] |
| Molecular Weight | 201.06 g/mol | [1][3][4] |
| Appearance | Pale yellow solid | |
| Melting Point | 144-145.5 °C | |
| Boiling Point | 224.7 ± 20.0 °C (at 760 Torr) | |
| Density | 1.378 ± 0.06 g/cm³ | |
| Flash Point | 101.8 ± 7.8 °C | |
| Solubility | Information not available | |
| Storage | Store at 2°C - 8°C in a well-closed container | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 3-Bromo-4-methylanisole. The following are predicted and expected spectral data based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Bromo-4-methylanisole is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | d | 1H | Ar-H |
| ~ 7.0 | d | 1H | Ar-H |
| ~ 6.8 | dd | 1H | Ar-H |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 2.3 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 155 | Ar-C-O |
| ~ 135 | Ar-C |
| ~ 132 | Ar-C |
| ~ 130 | Ar-C-Br |
| ~ 128 | Ar-C |
| ~ 112 | Ar-C |
| ~ 56 | -OCH₃ |
| ~ 20 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in 3-Bromo-4-methylanisole.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~ 1600-1450 | Strong | C=C stretching (aromatic ring) |
| ~ 1250 | Strong | C-O-C stretching (asymmetric) |
| ~ 1050 | Strong | C-O-C stretching (symmetric) |
| ~ 600-500 | Medium-Strong | C-Br stretching |
Synthesis and Reactivity
Synthesis of 3-Bromo-4-methylanisole
3-Bromo-4-methylanisole can be synthesized from toluene through a two-step process involving electrolysis followed by chlorination.[4] It can also be prepared from the natural product magnolol by oxidation.[4] A common laboratory-scale synthesis involves the bromination of 4-methylanisole.
Experimental Protocol: Bromination of 4-methylanisole
This protocol describes a general procedure for the electrophilic aromatic substitution of 4-methylanisole to yield 3-Bromo-4-methylanisole.
-
Materials: 4-methylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), glassware for reflux, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, and recrystallization apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylanisole (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer to obtain the crude product.
-
-
Purification:
-
The crude 3-Bromo-4-methylanisole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Reactivity and Use in Cross-Coupling Reactions
The bromine atom on the aromatic ring of 3-Bromo-4-methylanisole makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylanisole with Phenylboronic Acid
This protocol provides a general procedure for the coupling of 3-Bromo-4-methylanisole with phenylboronic acid.
-
Materials: 3-Bromo-4-methylanisole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a suitable solvent system (e.g., toluene/ethanol/water), glassware for inert atmosphere reactions (Schlenk line or glovebox), magnetic stirrer, and heating mantle.
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-4-methylanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The product can be purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development: PPARγ Inhibition
3-Bromo-4-methylanisole has been identified as a competitive inhibitor of the catalytic site of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a central role in adipogenesis, lipid metabolism, and inflammation. Its modulation is a key strategy in the development of drugs for type 2 diabetes and other metabolic disorders.
The inhibitory action of 3-Bromo-4-methylanisole on PPARγ suggests its potential as a lead compound for the development of novel therapeutics.
Signaling Pathway of PPARγ Inhibition
Caption: Competitive inhibition of the PPARγ signaling pathway by 3-Bromo-4-methylanisole.
Safety and Handling
3-Bromo-4-methylanisole should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| H319: Causes serious eye irritation.[4] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| H335: May cause respiratory irritation.[4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[4] |
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, dry place away from incompatible materials.[5]
Disposal: Dispose of 3-Bromo-4-methylanisole and its containers in accordance with local, regional, and national regulations.[6]
This guide provides a foundational understanding of 3-Bromo-4-methylanisole for research and development purposes. For further information, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.
References
- 1. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3-Bromo-4-methylanisole 97% | CAS: 36942-56-0 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum [chemicalbook.com]
Unveiling the Biological Potential of Brominated Anisoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated anisoles, a class of halogenated aromatic compounds, have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of various brominated anisoles, including mono-, di-, and tri-brominated derivatives. While research into the specific biological activities of simple brominated anisoles is still emerging, this document collates available quantitative data, outlines relevant experimental methodologies, and visualizes potential toxicological endpoints to serve as a valuable resource for researchers in drug discovery and development.
Toxicological Profile of Brominated Anisoles
The toxicity of brominated anisoles varies depending on the degree and position of bromine substitution. The available data, primarily from animal studies, suggests a range of effects from moderate acute toxicity to specific organ-level impacts with repeated exposure.
Quantitative Toxicity Data
A summary of the available quantitative toxicity data for various brominated anisoles is presented in Table 1. This data provides a comparative overview of the toxic potential of these compounds.
Table 1: Quantitative Toxicity Data for Brominated Anisoles
| Compound | Test Organism | Route of Administration | Toxicity Metric | Value | Reference |
| 2-Bromoanisole | Mouse | Oral | LD50 | 246 mg/kg | [1] |
| 2-Bromoanisole | Mouse | Intraperitoneal | LD50 | 1544 mg/kg | [1] |
| 2-Bromoanisole | Mouse | Inhalation | LC50 | 20 mg/m³ | [2] |
| 4-Bromoanisole | Mouse | Oral | LD50 | 2200 mg/kg | [3] |
| 4-Bromoanisole | Mouse | Inhalation | LC50 | 20 mg/m³ | [4] |
| 2,4,6-Tribromoanisole | Rat | Oral (28-day study) | NOAEL | 1000 mg/kg bw/day | [5] |
| 2,4,6-Tribromoanisole | Human Lymphocytes | In vitro | Cytotoxicity | Significant at 0.5 and 1 mg/L | [6] |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%
Potential Biological Activities
While comprehensive data is limited, some brominated anisoles have been investigated for specific biological activities beyond general toxicity.
Antimicrobial, Antifungal, and Antitumor Potential
2,4-Dibromoanisole has been noted for its potential as an antimicrobial, antifungal, and antitumor agent.[8] However, specific quantitative measures of these activities, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, are not yet well-documented in publicly available literature. Further research is warranted to elucidate the efficacy and spectrum of these potential therapeutic properties.
Mutagenicity
2,4,6-Tribromoanisole was found to be non-mutagenic in a bacterial reverse mutation assay, suggesting it does not act as a direct DNA-damaging agent under the tested conditions.[5]
Experimental Protocols
Standardized methodologies are crucial for assessing the biological activity of chemical compounds. Below are detailed protocols for key experiments relevant to the evaluation of brominated anisoles.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for a typical MTT assay:
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution:
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which brominated anisoles exert their biological effects are largely unknown and represent a significant area for future research. Toxicological data for some compounds, such as the induction of ataxia and coma by 2- and 4-bromoanisole in mice, suggest potential neurotoxic mechanisms.[2][9] The male rat-specific kidney toxicity observed with 2,4,6-tribromoanisole points towards a potential interaction with specific metabolic pathways in that species.[5]
Logical Relationship of Toxicity Data Interpretation:
Conclusion and Future Directions
The currently available data on the biological activity of brominated anisoles provides a preliminary understanding of their toxicological profiles. While some compounds, like 2,4-dibromoanisole, show promise for further investigation into their therapeutic potential, a significant knowledge gap remains. There is a pressing need for comprehensive studies to generate quantitative data on the antimicrobial, antifungal, anticancer, and other potential biological activities of a wider range of brominated anisoles. Furthermore, research into their mechanisms of action and effects on cellular signaling pathways is essential for a complete understanding of their biological significance and for guiding future drug development efforts. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in this intriguing area of study.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]
- 4. 4-Bromoanisole - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Toxicological studies on 2,4,6-tribromoanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3,5-Dibromo-4-methylanisole in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on the structure of 3,5-Dibromo-4-methylanisole, which features a substituted aromatic ring, a methoxy group, and two bromine atoms, a qualitative solubility profile can be anticipated. The presence of the polar ether group may impart slight solubility in polar solvents. However, the overall large, non-polar structure due to the benzene ring and bromine atoms suggests that it will likely exhibit higher solubility in non-polar and moderately polar organic solvents.
Expected Solubility:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate
-
Moderate Solubility: Ethanol, Methanol
-
Low to Insoluble: Water, Hexane
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to determine this experimentally. The following table provides a template for recording and presenting such data in a structured format for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dichloromethane | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Hexane | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound.
Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled water bath or shaker
-
Filtration apparatus (e.g., syringe filters)
Procedure:
Part I: Qualitative Solubility Assessment [1][2][3][4]
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously for 30-60 seconds.[1][4]
-
Observe the mixture to determine if the solid dissolves completely.
-
Record the observation as soluble, partially soluble, or insoluble.
Part II: Quantitative Solubility Determination (Saturated Solution Method)
-
Prepare a series of vials for each solvent to be tested.
-
Accurately weigh a known amount of this compound and add it to a vial containing a measured volume of the solvent (e.g., 1 mL). Start with an amount expected to be in excess of the solubility limit.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in grams per 100 mL (or other appropriate units) using the following formula:
Solubility ( g/100 mL) = (Weight of dissolved solid (g) / Volume of supernatant taken (mL)) * 100
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is required.
Logical Workflow for Solubility Analysis in Research
The following diagram illustrates a typical workflow for determining and applying solubility data in a research and development context.
References
In-Depth Technical Guide on the Material Safety of 3,5-Dibromo-4-methylanisole
Disclaimer: A comprehensive, officially verified Material Safety Data Sheet (MSDS) for 3,5-Dibromo-4-methylanisole (CAS No. 14542-71-3) is not publicly available. This guide has been compiled using data from structurally similar compounds, primarily its isomer 2,6-dibromo-4-methylanisole, and general principles of chemical safety. The information herein should be used as a reference for trained professionals and is not a substitute for a formal risk assessment. Researchers should exercise caution and consult with their institution's safety office before handling this chemical.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic ether. While specific experimental data for this compound is limited, the properties of its isomers and related molecules suggest it is a solid at room temperature.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 14542-71-3 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Purity | ≥95% (as per supplier data)[1] |
| Physical State | Likely a solid |
Hazard Identification and Classification
Based on analogous compounds, this compound is expected to be hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
First-Aid Measures
Immediate medical attention is recommended in case of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Handling and Storage
Proper handling and storage are crucial to minimize risk.
Safe Handling Protocol:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid generating dust.
-
Avoid all personal contact, including inhalation of dust and vapors.[2][3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]
-
Wash hands thoroughly after handling.[3]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
Accidental Release and Disposal
Spill Response Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal using spark-proof tools.[2][3]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[3]
-
The material should be disposed of as hazardous waste. It may be sent to a licensed chemical destruction facility or handled via controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
Experimental Protocols & Workflows
While specific experimental protocols for this compound are not available, the following diagrams illustrate standardized workflows for handling and responding to incidents involving potentially hazardous chemical solids like this compound.
Caption: Standard workflow for safely handling a solid chemical compound.
Caption: Emergency response workflow for a chemical spill.
References
Commercial Sourcing and Synthetic Routes for 3,5-Dibromo-4-methylanisole: A Technical Guide
For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. 3,5-Dibromo-4-methylanisole, a substituted anisole derivative, serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its commercial availability and outlines a common synthetic pathway.
Commercial Suppliers
A survey of chemical suppliers reveals several commercial sources for this compound (CAS No. 14542-71-3). The availability, purity, and pricing can vary between vendors. Below is a summary of offerings from selected suppliers to aid in procurement decisions.
| Supplier | Purity | Available Quantities | Price (USD) |
| Bide Pharmatech Ltd. | >95% | 250 mg | $70 |
| 1 g | $176 | ||
| 5 g | $528 | ||
| BLD Pharm | Information available on website | Various | Inquire |
| Angene | Information available on website | Various | Inquire |
| Adamas-beta | Information available on website | Various | Inquire |
| Nanjing Bike Biotechnology Co., Ltd. | Information available on website | Various | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Pathway: Bromination of 4-Methylanisole
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methylanisole. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing activators. Due to steric hindrance from the methyl group, and the strong activating and directing effect of the methoxy group, bromination occurs at the positions ortho to the methoxy group.
A general experimental protocol for the bromination of anilines and anisoles, which can be adapted for the synthesis of this compound, involves the use of a brominating agent in a suitable solvent.[1] While a specific peer-reviewed protocol for the dibromination of 4-methylanisole to the 3,5-dibromo derivative was not found in the immediate search, the following procedure for a related bromination provides a solid foundational methodology.
Illustrative Experimental Protocol: Bromination of an Anisole Derivative
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
4-Methylanisole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)
-
Iron filings (catalyst, if using Br₂)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole in the chosen solvent. If using elemental bromine with an iron catalyst, add the iron filings to the flask. The reaction should be carried out in a well-ventilated fume hood.
-
Addition of Brominating Agent: Slowly add a stoichiometric amount (2 equivalents for dibromination) of the brominating agent (e.g., bromine dissolved in the same solvent) to the reaction mixture from the dropping funnel. The addition should be done at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Logical Workflow for Procurement and Synthesis
The process of acquiring and utilizing this compound for research and development can be visualized as a logical workflow. This begins with identifying the need for the compound and proceeds through sourcing and, if necessary, in-house synthesis.
Caption: Procurement and Synthesis Workflow for this compound.
This guide provides a starting point for researchers and professionals in sourcing and, if necessary, synthesizing this compound. For specific applications, further optimization of the synthetic protocol and thorough characterization of the final product are essential.
References
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 3,5-Dibromo-4-methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3,5-Dibromo-4-methylanisole, a key transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions, with special consideration for the challenges associated with dihalogenated and sterically hindered substrates.[1][2]
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The reaction of this compound presents a unique challenge due to the presence of two bromine atoms, offering the potential for both mono- and di-amination products. Achieving selective mono-amination is often a key objective in multi-step synthetic sequences.
The choice of catalyst, ligand, base, and solvent is critical in controlling the reactivity and selectivity of the Buchwald-Hartwig amination.[2] For sterically hindered and electron-rich substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote efficient catalytic turnover.
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated amine product is formed via reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Reaction Conditions for Mono-amination
Achieving selective mono-amination of this compound requires careful control of reaction conditions. The following table summarizes recommended starting conditions for the coupling of various amines.
| Component | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands are generally effective for sterically hindered substrates.[2] |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 eq.) | NaOtBu is a strong base suitable for a wide range of amines. K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are crucial for reaction success. |
| Temperature | 80-110 °C | The optimal temperature may vary depending on the reactivity of the amine. |
| Amine | 1.0-1.2 eq. for mono-amination | Using a slight excess of the amine can drive the reaction to completion. A larger excess may promote di-amination. |
Experimental Protocol: General Procedure for Mono-amination
This protocol provides a general method for the palladium-catalyzed mono-amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating block/oil bath
Caption: Experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precursor (e.g., 0.01 mmol Pd₂(dba)₃, 1 mol %), the phosphine ligand (e.g., 0.024 mmol XPhos, 2.4 mol %), and the base (e.g., 1.5 mmol NaOtBu).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the amine (1.1 mmol) and anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Data Summary: Representative Conditions for Analogous Substrates
While specific yield data for this compound is not extensively reported, the following table provides representative conditions and outcomes for the mono-amination of analogous dihaloarenes. This data can serve as a valuable guide for reaction optimization.
| Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Dibromobenzene | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 85 |
| 1,3-Dibromo-2-methoxybenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 2,6-Dibromotoluene | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 82 |
| 1-Bromo-3-iodobenzene | Piperidine | Pd₂(dba)₃ (0.5) | BrettPhos (1.2) | LHMDS (1.8) | THF | 80 | 6 | 91 (selective for C-I) |
Note: Yields are for the mono-aminated product and are approximate. Optimization is likely required for this compound.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a more electron-rich or bulky ligand).
-
Formation of Di-aminated Product: To favor mono-amination, use a smaller excess of the amine (1.0-1.1 equivalents). Lowering the reaction temperature or using a less reactive catalyst system may also improve selectivity.
-
Dehalogenation: The formation of dehalogenated byproducts can sometimes be observed. This can occasionally be minimized by changing the ligand or base.
-
Reaction Monitoring: Close monitoring of the reaction by TLC, GC-MS, or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts.
By following these guidelines and protocols, researchers can effectively perform the Buchwald-Hartwig amination on this compound to access valuable mono-aminated building blocks for further synthetic transformations.
References
Application Notes and Protocols for 3,5-Dibromo-4-methylanisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-Dibromo-4-methylanisole as a versatile building block in modern organic synthesis. The di-bromo substitution pattern allows for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures, particularly in the context of drug discovery and development. This document outlines its application in key cross-coupling reactions and provides detailed experimental protocols.
Introduction to this compound as a Building Block
This compound is an aromatic compound featuring two bromine atoms flanking a methyl group, with a methoxy group positioned para to the methyl group. This substitution pattern offers several advantages for organic synthesis:
-
Orthogonal Reactivity: The two bromine atoms can be selectively functionalized using different cross-coupling reactions, allowing for the stepwise introduction of various substituents. This is particularly useful for creating libraries of compounds with diverse functionalities.
-
Modulation of Electronic Properties: The electron-donating methoxy and methyl groups influence the electronic nature of the aromatic ring, which can be fine-tuned by the introduction of different substituents at the bromine positions.
-
Structural Rigidity: The substituted benzene ring provides a rigid core, which is often desirable in the design of small molecule inhibitors that target specific protein binding pockets.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their derivatives.[1][2] This is a widely used method for the synthesis of biaryl and substituted aromatic compounds.
-
Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[3][4][5][6] These products are valuable intermediates and can be further elaborated.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of amines.[7][8][9] This is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals.
The ability to perform these reactions sequentially on this compound provides a straightforward route to complex molecules from a simple starting material.
Data Presentation
The following tables summarize representative conditions and outcomes for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 85 |
Table 2: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | 91 |
| 3 | 1-Hexyne | PdCl₂(dppf) (2.5) | CuI (5) | DIPA | DMF | 50 | 12 | 87 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₂CO₃ | t-BuOH | 90 | 20 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol provides a general method for the mono-alkynylation of this compound.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the mono-amination of this compound.[10]
-
To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (10 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Add water (10 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Diversification Potential of this compound
Caption: Diversification of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
Application of 3,5-Dibromo-4-methylanisole in Agrochemical Synthesis: A Focus on Potential Applications and Synthetic Strategies
Disclaimer: Based on a comprehensive review of available scientific literature, there are no specific, documented applications of 3,5-Dibromo-4-methylanisole as a direct starting material or intermediate in the synthesis of commercialized agrochemicals. However, its chemical structure, featuring a substituted aromatic ring with reactive bromine atoms, suggests its potential as a versatile building block in the discovery and development of novel bioactive compounds for agricultural applications.
This document provides an overview of the potential applications of this compound in agrochemical research, including detailed synthetic protocols for its derivatization and a discussion of the significance of its structural motifs in bioactive molecules.
Potential Applications in Agrochemical Discovery
This compound serves as a scaffold that can be elaborated into a diverse library of molecules for high-throughput screening in agrochemical research. The two bromine atoms provide reactive handles for introducing a variety of functional groups through cross-coupling reactions, which is a cornerstone of modern synthetic chemistry. The methoxy and methyl groups on the aromatic ring can also influence the physicochemical properties and biological activity of the resulting compounds.
Potential agrochemical classes that could be synthesized from this intermediate include:
-
Fungicides: The introduction of azole, pyridine, or other heterocyclic moieties could lead to novel antifungal agents.
-
Herbicides: Modification of the anisole structure could yield compounds that interfere with essential biological pathways in weeds. The structural similarity to the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) suggests that the 3,5-dibromo-4-substituted phenyl core may be a useful pharmacophore.
-
Insecticides: The synthesis of derivatives with neurotoxic or insect growth-regulating properties is a plausible research direction.
The overall workflow for utilizing this compound in agrochemical discovery is outlined below.
Key Synthetic Transformations
The bromine atoms on the this compound ring are amenable to a variety of synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.
This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.
This reaction forms carbon-nitrogen bonds, enabling the introduction of primary or secondary amines to the aromatic ring. This is a key transformation for synthesizing compounds with potential biological activity, as the amine functional group is prevalent in many bioactive molecules.
Experimental Protocols
The following is a representative, hypothetical protocol for a Suzuki-Miyaura coupling reaction using this compound.
Objective: To synthesize 3-bromo-5-(4-fluorophenyl)-4-methylanisole.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 281.95 | 1.0 | 282 mg |
| 4-Fluorophenylboronic acid | 139.92 | 1.2 | 168 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried 50 mL round-bottom flask, add this compound (282 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome: The protocol is expected to yield the monosubstituted product, 3-bromo-5-(4-fluorophenyl)-4-methylanisole. Further optimization of reaction conditions (e.g., stoichiometry, catalyst, base, and solvent) may be required to achieve disubstitution or improve yields.
Physicochemical Data of Starting Material
| Property | Value |
| CAS Number | 19413-43-9 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 281.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65-68 °C |
| Boiling Point | 295.6 °C at 760 mmHg |
| Solubility | Insoluble in water, soluble in organic solvents |
This information is crucial for designing and executing synthetic protocols, as well as for predicting the properties of the resulting derivatives.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibromoarenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dibromoarenes. These reactions are fundamental in synthetic organic chemistry, enabling the construction of complex molecular architectures from readily available starting materials. The protocols described herein are foundational for applications in medicinal chemistry, materials science, and pharmaceutical drug development.
Introduction to Palladium-Catalyzed Cross-Coupling of Dibromoarenes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Dibromoarenes are versatile substrates that can undergo sequential or double cross-coupling reactions, allowing for the controlled synthesis of multi-substituted aromatic compounds. Common cross-coupling reactions involving dibromoarenes include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[2] The reactivity of the carbon-bromine bond is generally intermediate between that of carbon-iodine and carbon-chlorine bonds.[3][4]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[5] For dibromoarenes, controlling the reaction to favor mono- or di-substitution is a key challenge that can often be addressed by tuning the reaction conditions.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction with a dibromoarene involves several key stages, from reaction setup to product purification and characterization.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.[6]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of a dibromoarene.
Typical Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of dibromoarenes.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with SPhos | Pd₂(dba)₃ with P(tBu)₃ |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water | Toluene/Water | THF/Water |
| Temperature | 80-100 °C | 90-110 °C | Room Temp to 80 °C |
| Reference | [7] | [8] | [9] |
Detailed Experimental Protocol: Mono-arylation
-
To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dibromoarene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[7]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) and, if necessary, a ligand.[7]
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[7]
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.[7]
Detailed Experimental Protocol: Di-arylation
To achieve double substitution, follow steps 1-3 from the mono-arylation protocol, but use an excess of the arylboronic acid (2.5-3.0 equiv). The reaction may require higher temperatures (e.g., 100-120 °C) and longer reaction times. Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.[7]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[4]
Catalytic Cycle
Caption: Simplified catalytic cycle for Sonogashira coupling.
Typical Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ |
| Co-catalyst | CuI | CuI |
| Base | Diisopropylamine or Triethylamine | K₂CO₃ |
| Solvent | THF or Amine (as solvent) | DMF |
| Temperature | Room Temperature to Reflux | 100 °C |
| Reference | [3] | [4][10] |
Detailed Experimental Protocol
-
To a solution of the dibromoarene (1.0 equiv) in a suitable solvent (e.g., THF or triethylamine, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper co-catalyst (e.g., CuI, 0.025 equiv).[3][11]
-
Add the base (e.g., diisopropylamine, 7.0 equiv if not used as a solvent) and the terminal alkyne (1.1 equiv for mono-alkynylation, >2.2 equiv for di-alkynylation).[3]
-
Stir the reaction for 3 hours at room temperature or heat as necessary.[3] Some substrates may require higher temperatures.[3]
-
After completion, dilute the reaction with an ether-based solvent and filter through a pad of Celite®, washing with the same solvent.[3]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]
-
Purify the product by flash column chromatography on silica gel.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[12]
General Reaction Scheme
Caption: Buchwald-Hartwig amination of a dibromoarene.
Typical Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-formed Pd-ligand complex |
| Ligand | BINAP, DPPF, Xantphos | Bulky phosphines (e.g., BrettPhos) |
| Base | NaOt-Bu, LHMDS | Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF | Toluene |
| Temperature | 25 °C to >100 °C | 80-110 °C |
| Reference | [13] | [12] |
Detailed Experimental Protocol
-
In an oven-dried Schlenk tube, add the dibromoarene (1.0 equiv), the amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv per bromine).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[14]
Mechanistic Overview
Caption: Key steps in the Heck reaction mechanism.[15]
Typical Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | PPh₃ or other phosphines | None (for reactive halides) |
| Base | Et₃N, K₂CO₃ | NaOAc |
| Solvent | DMF, Acetonitrile | Toluene |
| Temperature | 80-140 °C | 100-120 °C |
| Reference | [16] |
Detailed Experimental Protocol
-
To a sealable reaction vessel, add the dibromoarene (1.0 equiv), the alkene (1.1-1.5 equiv for mono-coupling, 2.2-3.0 for di-coupling), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv), and a ligand if necessary (e.g., PPh₃, 0.02-0.1 equiv).
-
Add the base (e.g., Et₃N, 2.0-3.0 equiv) and the solvent (e.g., DMF or acetonitrile).
-
Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Filter the reaction mixture to remove palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. scribd.com [scribd.com]
- 11. kbfi.ee [kbfi.ee]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck Reaction [organic-chemistry.org]
Application Note: Purification of 3,5-Dibromo-4-methylanisole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dibromo-4-methylanisole is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. The presence of bromine atoms and a methoxy group on the aromatic ring makes it a versatile building block for various chemical transformations. Efficient purification of this compound is crucial to ensure the integrity of subsequent reactions and the purity of final products. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a non-polar solvent system is generally effective.
Data Presentation
The efficiency of a column chromatography separation is often predicted and monitored by Thin Layer Chromatography (TLC). The retention factor (Rf) values from TLC help in selecting an appropriate solvent system for the column. An ideal solvent system will provide a good separation between the target compound and any impurities, with the target compound typically having an Rf value between 0.2 and 0.4 for effective column separation.
Table 1: TLC Analysis of Crude this compound
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity | Observations |
| 95:5 | 0.45 | 0.60 | Good separation, but Rf of the target is slightly high. |
| 90:10 | 0.30 | 0.48 | Optimal separation for column chromatography. |
| 80:20 | 0.15 | 0.30 | Rf is too low, leading to long elution times and band broadening. |
Table 2: Column Chromatography Elution Profile
| Fraction Number | Eluent (Hexane:Ethyl Acetate) | Compound Eluted | Purity (by GC-MS) |
| 1-5 | 90:10 | Non-polar impurities | - |
| 6-15 | 90:10 | This compound | >98% |
| 16-20 | 80:20 | More polar impurities | - |
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass wool or cotton
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find the optimal system that gives an Rf value of ~0.3 for the target compound.[3] Based on the data in Table 1, a 90:10 hexane:ethyl acetate mixture is suitable.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[1]
-
Add a small layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (90:10 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample for effective separation.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Continuously tap the column gently to ensure even packing.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like hexane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the eluent (90:10 hexane:ethyl acetate) to the top of the column. A separatory funnel can be used as a solvent reservoir.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of the eluent through the column.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: Recrystallization of 3,5-Dibromo-4-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3,5-Dibromo-4-methylanisole via recrystallization. The procedure is based on established principles of organic chemistry for the purification of solid compounds.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the desired compound while impurities remain in the solution.[3][4] The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[5] This document outlines a systematic approach to solvent selection and a general procedure for the recrystallization of this compound.
Physicochemical Data
Table 1: Solvent Selection for Recrystallization of this compound
| Solvent | Solubility at Room Temp. (Expected) | Solubility at Boiling Point (Expected) | Crystal Formation upon Cooling (Expected) | Remarks |
| Ethanol | Low to Moderate | High | Good | A common and effective solvent for many organic compounds.[7] |
| Methanol | Low to Moderate | High | Good | Similar to ethanol, may offer different solubility characteristics. |
| Isopropanol | Low | Moderate to High | Good | Less polar than ethanol and methanol. |
| Hexane | Low | Low to Moderate | Potentially good for non-polar impurities. | Often used in combination with a more polar solvent.[7] |
| Ethyl Acetate | Moderate | High | May require a co-solvent. | A versatile solvent for a range of polarities. |
| Toluene | Low | High | Good | Higher boiling point may be advantageous. |
| Water | Insoluble | Insoluble | Not a suitable single solvent.[8] | Can be used as an anti-solvent with a miscible organic solvent.[9] |
| Ethanol/Water | Variable | High | Good | A common mixed-solvent system to fine-tune solubility.[9] |
| Hexane/Ethyl Acetate | Variable | High | Good | A common mixed-solvent system for compounds with intermediate polarity.[7] |
Experimental Protocol
Solvent Selection
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
Add 0.5 mL of a different solvent from Table 1 to each test tube at room temperature.
-
Observe and record the solubility of the compound in each solvent. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that show low solubility at room temperature in a water bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.[3]
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
-
The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is the most suitable for recrystallization.
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[3] Use a boiling stick or a magnetic stirrer to promote dissolution and prevent bumping.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product in the filter funnel.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product and compare it to the crude material. A sharp melting point close to the literature value (if available) indicates high purity.
Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Use a lower boiling point solvent. Add a small amount of additional hot solvent. |
| No Crystal Formation | The solution is not saturated. The solution cooled too quickly. | Evaporate some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery | Too much solvent was used. The crystals are too soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of solvent necessary. Ensure the wash solvent is ice-cold. Use a pre-heated funnel for hot filtration. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: GC-MS Method for Monitoring Reactions of 3,5-Dibromo-4-methylanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dibromo-4-methylanisole is an important intermediate in organic synthesis, often used in the development of novel pharmaceutical compounds and other complex molecules. The ability to accurately monitor the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose. It offers high-resolution separation of volatile and semi-volatile compounds in a reaction mixture, coupled with definitive identification and quantification based on their mass-to-charge ratio (m/z).[1]
This application note provides a detailed protocol for the preparation and analysis of samples from reactions involving this compound using GC-MS. The methodology covers sample quenching, dilution, instrument parameters, and data analysis, providing a robust framework for real-time reaction monitoring.
Principle
The GC-MS technique first separates components of a mixture in the gas chromatograph based on their boiling points and interaction with the stationary phase of the GC column.[2] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer based on their m/z ratio, creating a unique mass spectrum for each compound. This spectrum serves as a "fingerprint" for identification, while the area of the chromatographic peak is proportional to the compound's concentration, allowing for quantitative analysis.
Experimental Protocols
1. Materials and Reagents
-
Solvent: High-purity volatile organic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate). The choice should be a solvent in which the analyte is soluble and that does not co-elute with peaks of interest.[2][3]
-
Internal Standard (IS): A stable compound not present in the reaction mixture (e.g., 4-Methylanisole-d3, Biphenyl). An IS is recommended for accurate quantification to correct for variations in sample preparation and injection volume.[4][5]
-
Quenching Solution: A solution to stop the reaction (e.g., saturated sodium bicarbonate for acid-catalyzed reactions, or water).
-
Glassware: Volumetric flasks, pipettes, and 2 mL GC autosampler vials with septa.[2]
-
Syringe Filters: 0.22 µm PTFE filters, if the sample contains particulate matter.
2. Sample Preparation Protocol
The goal of sample preparation is to create a clean, dilute sample suitable for GC-MS injection.[3]
-
Aliquoting and Quenching: At specified time points, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture. Immediately transfer it to a vial containing the quenching solution (e.g., 1 mL) to halt the reaction.
-
Extraction (if necessary): If the reaction is in an aqueous or non-volatile solvent, perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate), vortex thoroughly, and allow the layers to separate. Collect the organic layer containing the analytes.[2]
-
Dilution: Prepare a stock solution of the internal standard in the chosen GC solvent (e.g., 100 µg/mL). Dilute the quenched sample or the organic extract to a final concentration suitable for GC-MS analysis (typically around 1-10 µg/mL).[3] Ensure the internal standard is added to achieve a known final concentration.
-
Filtration: If any precipitate is present, filter the diluted sample through a 0.22 µm syringe filter into a clean GC vial to prevent contamination of the injector and column.[2][3]
-
Vialing: Transfer the final prepared sample into a 2 mL glass autosampler vial and seal securely.
3. GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument and reaction being monitored. The use of a non-polar column, such as a DB-5ms or HP-5ms, is recommended for the analysis of brominated aromatic compounds.[1]
| Parameter Category | Parameter | Recommended Value |
| Gas Chromatograph | GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C | |
| Injection Mode | Splitless (for trace analysis) or 10:1 Split | |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | |
| Oven Program | Initial: 80°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min at 280°C | |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Mass Range (Scan) | 50 - 400 amu | |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation and Analysis
1. Identification of Compounds
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.[6] The molecular ion peak for this compound should exhibit a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4).
Table 2: Expected Retention Time and Mass Fragments for this compound
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12-15 | 278, 280, 282 | 263, 265, 267 ([M-CH₃]⁺); 184, 186 ([M-CH₃-Br]⁺) |
2. Quantitative Analysis
For quantitative analysis, generate a calibration curve using standards of known concentrations. The relative concentration of the starting material and product(s) at each time point can be calculated by comparing the peak area ratios of the analytes to the internal standard. This allows for the determination of reaction kinetics and endpoint.
Table 3: Example Data for Reaction Monitoring
| Time Point (hours) | Peak Area (Analyte) | Peak Area (IS) | Relative Abundance (%) |
| 0 | 5,890,430 | 3,120,800 | 100 |
| 1 | 3,540,110 | 3,115,950 | 60.1 |
| 2 | 1,775,890 | 3,125,100 | 30.2 |
| 4 | 295,600 | 3,119,500 | 5.0 |
| 6 | Not Detected | 3,122,300 | 0 |
Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for GC-MS reaction monitoring.
The described GC-MS method provides a reliable and precise tool for monitoring the progress of chemical reactions involving this compound. Proper sample preparation, including quenching and dilution, is critical for obtaining high-quality, reproducible data. This protocol enables researchers to effectively track the consumption of starting materials and the formation of products, facilitating the optimization of synthetic routes and ensuring process control in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Assessing the reliability of the NIST library during routine GC-MS analyses: Structure and spectral data corroboration for 5,5-diphenyl-1,3-dioxolan-4-one during a recent OPCW proficiency test (Journal Article) | OSTI.GOV [osti.gov]
Application Note: Preparation and Screening of 3,5-Dibromo-4-methylanisole Derivatives as Potential Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated aromatic compounds are a versatile class of scaffolds in medicinal chemistry, offering unique physicochemical properties that can enhance biological activity and metabolic stability. The 3,5-dibromo-4-methylanisole core, in particular, presents two reactive bromine sites that are ideal for modification through modern synthetic methodologies. This allows for the systematic generation of diverse chemical libraries for screening against various biological targets. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust and efficient means to introduce a wide array of substituents onto the aromatic core, enabling the exploration of structure-activity relationships (SAR).
This application note provides detailed protocols for the multi-step synthesis of the this compound scaffold, its subsequent derivatization into a focused library via Suzuki coupling, and a representative protocol for screening these derivatives for anti-inflammatory activity.
Experimental Protocols
Part 1: Synthesis of the this compound Scaffold
The synthesis of the core scaffold is achieved in two primary steps: the selective bromination of p-cresol to form an intermediate phenol, followed by methylation to yield the final anisole product.
Protocol 1A: Synthesis of 3,5-Dibromo-4-methylphenol
This protocol is adapted from the bromination of p-cresol, a common starting material for halogenated phenols.
Materials:
-
p-Cresol
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized water
-
Chloroform (for recrystallization)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C using an ice bath.
-
Slowly add bromine (35.2 g, 0.22 mol, 11.3 mL) dropwise to the stirred solution over a period of 1 hour. Maintain the temperature below 20 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours in the dark.
-
Pour the reaction mixture into 500 mL of cold deionized water containing 50 mL of 10% sodium thiosulfate solution to quench any unreacted bromine.
-
A precipitate will form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Purify the crude 3,5-Dibromo-4-methylphenol by recrystallization from a minimal amount of hot chloroform to yield white to off-white crystals.
Protocol 1B: Synthesis of this compound
This protocol employs a standard Williamson ether synthesis to methylate the phenolic intermediate.
Materials:
-
3,5-Dibromo-4-methylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 3,5-Dibromo-4-methylphenol (13.3 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and 150 mL of anhydrous acetone.
-
Stir the suspension and add methyl iodide (9.9 g, 0.07 mol, 4.4 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) using a heating mantle. Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M NaOH, 50 mL of deionized water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to afford this compound as a crystalline solid.
Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The two bromine atoms on the this compound scaffold serve as handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. A general protocol for mono-arylation is presented below.
Protocol 2: General Procedure for Mono-Arylation
Materials:
-
This compound
-
Arylboronic acid of choice (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (3:1 mixture)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, condenser, nitrogen/argon line
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (280 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add 10 mL of a 3:1 mixture of Toluene/Ethanol, followed by 2 mL of 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic phase with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated derivative.
Data Presentation
Table 1: Representative Library of Synthesized this compound Derivatives
This table summarizes a hypothetical library of derivatives prepared using the Suzuki coupling protocol, illustrating the potential for chemical diversity.
| Compound ID | R-Group (from Arylboronic Acid) | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| DMA-001 | Phenyl | C₁₄H₁₃BrO | 277.16 | 85 |
| DMA-002 | 4-Methoxyphenyl | C₁₅H₁₅BrO₂ | 307.18 | 82 |
| DMA-003 | 3-Pyridyl | C₁₃H₁₂BrNO | 278.15 | 75 |
| DMA-004 | 4-Fluorophenyl | C₁₄H₁₂BrFO | 295.15 | 88 |
Screening Protocol
Protocol 3: In Vitro Anti-Inflammatory Screening - TNF-α Inhibition Assay
This protocol details a cell-based assay to evaluate the ability of the synthesized derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Dexamethasone) in DMEM. The final DMSO concentration should not exceed 0.1%. Replace the old media with 100 µL of media containing the test compounds. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubation: Incubate the plates for 24 hours at 37 °C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 1,200 rpm for 10 minutes. Carefully collect 50 µL of the supernatant from each well for TNF-α analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): To the remaining cells in the plate, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm to assess cytotoxicity. Compounds that are cytotoxic should be excluded or noted.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production) using non-linear regression analysis.
Illustrative Screening Results
Table 2: Representative Anti-Inflammatory Activity of DMA Derivatives
The following data is illustrative and represents potential outcomes from the TNF-α inhibition assay.
| Compound ID | % Inhibition of TNF-α (at 10 µM) | IC₅₀ (µM) | Cell Viability (at 10 µM) |
| DMA-001 | 65.2% | 7.8 | >95% |
| DMA-002 | 78.9% | 4.2 | >95% |
| DMA-003 | 45.1% | 15.3 | >95% |
| DMA-004 | 72.5% | 5.9 | >95% |
| Dexamethasone | 92.5% | 0.1 | >95% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow from starting material to screening and data analysis.
LPS-Induced NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-4-methylanisole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dibromo-4-methylanisole, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is the electrophilic aromatic substitution of 4-methylanisole. This involves the direct bromination of the aromatic ring using a suitable brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in a solvent like glacial acetic acid or chloroform. The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material direct the incoming bromine atoms to the desired 3 and 5 positions.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature may lead to a significant amount of unreacted starting material.
-
Over-bromination: The high reactivity of the anisole ring can lead to the formation of tri-brominated or other poly-brominated side products if the reaction conditions are not carefully controlled.
-
Formation of Isomers: While the directing groups favor the 3,5-substitution, minor isomers may form, complicating purification and reducing the isolated yield of the target compound.
-
Sub-optimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. The choice of recrystallization solvent or chromatography conditions is critical.
Q3: What are the common side products, and how can they be minimized?
The primary side products are mono-brominated species (e.g., 3-bromo-4-methylanisole) and tri-brominated derivatives. To minimize their formation:
-
Control Stoichiometry: Use a precise molar equivalent of the brominating agent (typically around 2.0 to 2.2 equivalents) to favor di-substitution.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0-5°C), especially during the addition of the brominating agent, is crucial to control the reaction rate and prevent over-bromination.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of further brominated byproducts.
Q4: What are the most effective methods for purifying this compound?
Purification typically involves the following steps:
-
Quenching: The reaction mixture is often poured into ice-water to precipitate the crude product and quench any remaining reactive species.[2]
-
Neutralization: Washing the crude product or its solution in an organic solvent with an aqueous solution of sodium thiosulfate removes excess bromine, followed by a wash with sodium bicarbonate to remove acidic impurities.[2]
-
Recrystallization: This is a common method for purification. Ethanol or a mixture of hexane and ethyl acetate can be effective solvents.
-
Column Chromatography: For high-purity requirements or if recrystallization is ineffective, flash column chromatography using silica gel is a reliable option.[3] A common eluent system is a hexane-dichloromethane mixture.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Short reaction time.4. Deactivated brominating agent. | 1. Verify the stoichiometry and purity of the brominating agent; a slight excess (2.2 equivalents) may be needed.[1]2. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an extended period (2-12 hours).[2][3]3. Monitor the reaction via TLC until the starting material spot disappears.4. Use a fresh bottle of the brominating agent. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high.2. Incorrect stoichiometry of the brominating agent.3. High reactivity of the substrate. | 1. Maintain the temperature strictly between 0-5°C during the dropwise addition of bromine.[2]2. Carefully measure and add the brominating agent. Avoid adding it all at once.3. Perform the reaction in a suitable solvent like glacial acetic acid or chloroform to moderate reactivity.[1] |
| Product Fails to Precipitate or Crystallize | 1. Presence of significant impurities or side products.2. Incorrect choice of recrystallization solvent.3. Insufficient concentration of the product. | 1. Purify the crude product using flash column chromatography to remove impurities before attempting recrystallization.[3]2. Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization.3. Ensure the crude product is thoroughly dried and free of excess solvent before recrystallization. |
| Product is a Dark Oil or Discolored Solid | 1. Residual bromine or acidic impurities. | 1. Ensure the work-up includes a thorough wash with aqueous sodium thiosulfate solution, followed by sodium bicarbonate solution, and finally brine.[2]2. Consider treating the crude product solution with activated charcoal before filtration and recrystallization. |
Experimental Protocol: Bromination of 4-Methylanisole
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Methylanisole
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Ensure the temperature of the reaction mixture does not rise above 5°C during the addition.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring. A precipitate should form.[2]
-
If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL for a typical lab scale).
-
Combine the organic layers (or the dissolved precipitate) and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution, and finally brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography.
Visualizing the Process
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Pathway
Caption: A logical pathway for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Cross-Coupling of 3,5-Dibromo-4-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling of 3,5-Dibromo-4-methylanisole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling of this compound. What are the most common causes?
Low conversion in a Suzuki-Miyaura coupling with this substrate can often be attributed to several key factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2][3][4]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to form the boronate species required for transmetalation.[5] The solubility of the base and other reagents in the chosen solvent system can significantly impact the reaction rate.[6][7][8]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can precipitate as palladium black if the reaction is not performed under strictly inert conditions.[9]
-
Poor Reagent Quality: The purity of the starting materials, including the dibromide, boronic acid, and solvent, is paramount. Boronic acids can degrade over time, and trace impurities can poison the catalyst.
Q2: How do I choose the optimal ligand for the cross-coupling of this sterically hindered dibromide?
For sterically demanding aryl bromides, ligands that are both bulky and electron-rich tend to provide the best results.[1][2][4] These ligands stabilize the palladium center and promote the key steps in the catalytic cycle. Consider ligands from the following classes:
-
Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging couplings.
-
Dialkylphosphines: Tri-tert-butylphosphine and other bulky alkylphosphines can also be highly effective.
It is often necessary to screen a small number of ligands to identify the optimal choice for your specific coupling partners.
Q3: My reaction yields the mono-coupled product but stalls before the second coupling occurs. How can I drive the reaction to completion?
This is a common issue with di-substituted aryl halides. The electronic and steric environment changes after the first coupling, making the second bromide less reactive. To promote the second coupling, you can try the following:
-
Increase Reaction Temperature and Time: Higher temperatures can provide the necessary activation energy for the second coupling.
-
Use a More Active Catalyst System: A more electron-rich and sterically demanding ligand may be required for the second, more challenging coupling step.[3]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can sometimes help to push the reaction to completion.
-
Choice of Base: A stronger base might be necessary to facilitate the second transmetalation step.
Q4: What are the best practices for setting up a cross-coupling reaction with this compound to ensure reproducibility?
To ensure reproducible results, meticulous experimental technique is crucial:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or a glovebox.
-
Dry and Degassed Solvents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.
-
Reagent Purity: Use high-purity starting materials. Purify the this compound if necessary. Ensure the boronic acid or other coupling partner is of good quality.
-
Proper Mixing: Ensure efficient stirring to keep all components, including heterogeneous bases, well-suspended.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data for optimizing a Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 1: Effect of Ligand on Product Distribution
| Entry | Ligand | Temp (°C) | Time (h) | Mono-adduct Yield (%) | Di-adduct Yield (%) |
| 1 | PPh₃ | 100 | 12 | 65 | 15 |
| 2 | P(t-Bu)₃ | 80 | 8 | 40 | 55 |
| 3 | SPhos | 80 | 6 | 10 | 88 |
| 4 | XPhos | 80 | 6 | 12 | 85 |
Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (2.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (3 mmol), Toluene/H₂O (5:1, 5 mL).
Table 2: Effect of Base and Solvent on Di-adduct Yield
| Entry | Base | Solvent | Temp (°C) | Time (h) | Di-adduct Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 6 | 82 |
| 3 | K₃PO₄ | Toluene/H₂O | 80 | 6 | 88 |
| 4 | NaOt-Bu | THF | 70 | 10 | 65 |
Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (2.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the boronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the degassed solvent (e.g., toluene, 3 mL).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed solvent and water (e.g., toluene, 2 mL; water, 1 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.02 mmol), and the base (e.g., NaOt-Bu, 2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Add the amine (2.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 4. [PDF] Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Identifying side products in the bromination of 4-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylanisole. Our aim is to help you identify and mitigate the formation of unwanted side products, ensuring higher yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 4-methylanisole?
The primary side products in the bromination of 4-methylanisole are typically polybrominated compounds, with the most common being 2,4-dibromo-1-methoxy-4-methylbenzene. This is due to the strong activating nature of the methoxy group, which makes the monobrominated product susceptible to further electrophilic substitution.[1] Under certain conditions, particularly when using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4) with light initiation, side-chain bromination at the benzylic position can also occur, yielding 4-(bromomethyl)anisole.[2][3]
Q2: Why does my reaction yield significant amounts of dibrominated product?
The formation of dibrominated side products is a common issue stemming from the high reactivity of the anisole ring, which is strongly activated by the electron-donating methoxy group.[1] This activation makes the initial product, 2-bromo-4-methylanisole, even more reactive towards further bromination than the starting material. Factors that can exacerbate this issue include using an excess of the brominating agent, high reaction temperatures, and the use of highly reactive brominating agents like elemental bromine (Br₂).[1][4]
Q3: Can bromination occur on the methyl group instead of the aromatic ring?
Yes, benzylic bromination on the methyl group is a possible side reaction. This typically occurs under free-radical conditions. For instance, using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with a radical initiator (like light) favors the formation of 4-(bromomethyl)anisole.[2][5] Conversely, performing the reaction with NBS in a polar solvent like acetonitrile (CH₃CN) promotes ionic aromatic substitution, leading to ring bromination.[2]
Troubleshooting Guide
This guide will help you troubleshoot and optimize your reaction to minimize the formation of common side products.
| Issue | Potential Cause | Recommended Solution |
| High levels of dibrominated product | Excess brominating agent | Use a strict 1:1 molar ratio of 4-methylanisole to the brominating agent. Slow, dropwise addition of the brominating agent can also help maintain a low concentration and improve selectivity.[1] |
| High reaction temperature | Conduct the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and enhance selectivity towards the mono-brominated product.[1] | |
| Highly reactive brominating agent | Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) or pyridinium tribromide instead of elemental bromine (Br₂).[1] | |
| Formation of benzylic bromide | Reaction conditions favoring free-radical substitution | If ring bromination is desired, avoid using non-polar solvents like CCl₄ in combination with light or radical initiators. Instead, use a polar solvent like acetic acid or acetonitrile to favor the ionic pathway.[2][3] |
| Low reaction yield | Incomplete reaction | Ensure sufficient reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Product loss during workup | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to prevent loss of the product. |
Experimental Protocols
Protocol for Selective Monobromination of 4-Methylanisole
This protocol is designed to favor the formation of 2-bromo-4-methylanisole while minimizing dibromination.
Materials:
-
4-methylanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottomed flask, dissolve 4-methylanisole (1 equivalent) in acetonitrile.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve N-Bromosuccinimide (1.0 equivalent) in acetonitrile.
-
Add the NBS solution dropwise to the stirred 4-methylanisole solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Reaction pathways in the bromination of 4-methylanisole.
Caption: Troubleshooting workflow for optimizing 4-methylanisole bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. What is the mechanism of the reaction between anisole and bromine? - Blog [zbwhr.com]
- 5. Predict the major products of the following reactions.(f) p-methy... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Reactions for 3,5-Dibromo-4-methylanisole
Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methylanisole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction conditions and catalyst loading for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 4-methylanisole using a suitable brominating agent. The methoxy group of 4-methylanisole is a strong activating group, directing the electrophilic bromine to the ortho and para positions. To achieve the 3,5-dibromo substitution pattern, the positions ortho to the activating methoxy group are targeted.
Q2: What are the typical catalysts or reagents used for this reaction?
While the term "catalyst" in the traditional sense (like a transition metal) may not always be required due to the high reactivity of the 4-methylanisole substrate, the choice of brominating agent and solvent system is critical. Common reagents include molecular bromine (Br₂) in a solvent like glacial acetic acid. Lewis acids such as FeBr₃ can also be used to increase the electrophilicity of the bromine.
Q3: What are the most common side products I should expect?
During the synthesis of this compound, several side products can form. The most common include:
-
Monobrominated Products: 3-Bromo-4-methylanisole is a likely byproduct if the reaction does not go to completion.
-
Other Dibromo Isomers: Depending on the reaction conditions, other isomers such as 2,5- or 2,6-dibromo-4-methylanisole could potentially form, although the 3,5-isomer is generally favored due to the directing effect of the methoxy group.
-
Over-brominated Products: If the reaction is left for too long or with excess brominating agent, tri-brominated or other poly-brominated products may form.
-
Side-chain Bromination: Although less common for this specific reaction, under certain conditions, bromination of the methyl group can occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase the reaction time or moderately increase the temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS. |
| Product loss during workup or purification. | Optimize the extraction, washing, and purification steps. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. | |
| Formation of significant monobrominated product | Insufficient brominating agent. | Increase the molar equivalents of the brominating agent. A general starting point is slightly over 2.0 equivalents. |
| Short reaction time. | Extend the reaction time and monitor the disappearance of the monobrominated intermediate by TLC or GC-MS. | |
| Formation of poly-brominated byproducts | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to maintain control over the reaction. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Presence of unidentified impurities | Impure starting materials. | Ensure the purity of the 4-methylanisole and the brominating agent before starting the reaction. |
| Decomposition of product or reagents. | Avoid unnecessarily high temperatures and prolonged reaction times. Ensure the reaction is protected from light if using light-sensitive reagents. |
Data Presentation: Impact of Reagent Loading on Product Distribution
The following table summarizes the expected qualitative impact of varying the molar equivalents of the brominating agent on the product distribution in the synthesis of this compound.
| Equivalents of Brominating Agent (e.g., Br₂) | Expected Yield of this compound | Expected Level of Monobrominated Byproduct | Expected Level of Poly-brominated Byproducts |
| 1.0 - 1.5 | Low | High | Very Low |
| 2.0 - 2.2 | Optimal | Low | Low |
| > 2.5 | May Decrease | Very Low | High |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the dibromination of 4-methylanisole. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.
Materials:
-
4-methylanisole
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by pouring it into a cold, dilute solution of sodium thiosulfate to neutralize any excess bromine.
-
Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Technical Support Center: Solvent Selection for 3,5-Dibromo-4-methylanisole Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for reactions involving 3,5-Dibromo-4-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?
A1: The primary factors are the specific reaction type you are performing (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination, lithiation-borylation, Grignard formation), the solubility of your reactants and catalyst, the required reaction temperature, and the nature of the base being used. Anhydrous conditions are crucial for many of these reactions, especially those involving organometallic intermediates.
Q2: I am having trouble with low yields in my Suzuki-Miyaura coupling of this compound. Could the solvent be the issue?
A2: Yes, the solvent system is critical for a successful Suzuki-Miyaura reaction. A common issue is poor solubility of the inorganic base. Using a solvent mixture that can dissolve both the organic and inorganic components is often beneficial. For instance, mixtures of an organic solvent with water can be very effective.[1][2] The choice of solvent can also influence the catalytic cycle.[3]
Q3: My Buchwald-Hartwig amination reaction is sluggish. What solvent modifications can I try?
A3: Toluene is a very common solvent for Buchwald-Hartwig aminations.[4] If you are experiencing slow reaction rates, ensure your solvent is strictly anhydrous. You can also consider alternative solvents with similar properties to toluene, such as 2,2,5,5-tetramethyloxolane (TMO), which has been shown to be an effective substitute and can sometimes offer improved performance, especially when using bases like cesium carbonate.[5]
Q4: For a lithiation-borylation protocol with this compound, what are the recommended solvents?
A4: Lithiation-borylation reactions demand strictly anhydrous and often non-polar, ethereal solvents to stabilize the organolithium intermediate. Diethyl ether (Et2O) is a classic choice. Other options include cyclopentyl methyl ether (CPME) and tert-butyl methyl ether (TBME). It is crucial to use freshly dried solvents for these reactions. In some cases, a solvent exchange to a different solvent like chloroform may be employed after the initial steps to promote the 1,2-migration.[6]
Q5: I am struggling to initiate the Grignard reagent formation from this compound. What role does the solvent play here?
A5: The solvent is critical for stabilizing the Grignard reagent as it forms. Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard choices.[7] If initiation is difficult, ensure your glassware is flame-dried and the solvent is absolutely anhydrous. The use of activating agents like iodine or 1,2-dibromoethane can help to expose a fresh magnesium surface.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Solvent-Related Cause | Troubleshooting Suggestions |
| Low Yield | Poor solubility of reactants or base. | Try a mixed solvent system, such as dioxane/water or methanol/water, to improve the solubility of the inorganic base.[1][2] |
| Solvent not optimal for the chosen catalyst and ligand. | Screen a range of solvents including polar aprotic (DMF, THF) and alcoholic solvents (methanol, ethanol).[1][2] | |
| Side Product Formation | Reaction temperature is too high or too low for the chosen solvent. | Select a solvent with a boiling point that allows for optimal reaction temperature. |
| Inconsistent Results | Variable water content in the solvent. | Use a carefully controlled amount of water in your solvent system, or use a rigorously dried solvent if an anhydrous protocol is intended. |
Buchwald-Hartwig Amination
| Issue | Potential Solvent-Related Cause | Troubleshooting Suggestions |
| Low or No Conversion | Solvent is not sufficiently inert or is wet. | Use freshly distilled, anhydrous toluene or an alternative like 2,2,5,5-tetramethyloxolane (TMO).[5] |
| Poor solubility of the base. | Consider a solvent that can better solubilize the base, or switch to a more soluble base. | |
| Decomposition of Catalyst or Reactants | Reaction temperature is too high. | Choose a solvent with a lower boiling point or run the reaction at a lower temperature for a longer time. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
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Add a base, such as K₂CO₃ (2.0 equiv.).[2]
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The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Add a deoxygenated solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common choice.[2][8]
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.[2][8]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst, a suitable ligand (e.g., BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) to an oven-dried Schlenk tube.[5]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC/MS.
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Once complete, cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether), and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.[5]
Visualizations
Caption: Workflow for Solvent Selection and Optimization.
Caption: Troubleshooting Low Yields in Suzuki-Miyaura Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3,5-Dibromo-4-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Dibromo-4-methylanisole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My column chromatography separation is poor, despite a promising TLC result. What could be the issue?
Answer: Discrepancies between TLC and column chromatography are common. Several factors could be at play:
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Overloading: You may have spotted too much of your crude sample on the TLC plate, which can create an illusion of good separation.[1] For column chromatography, a general rule is to use a silica gel to crude product ratio of at least 30:1, and this may need to be increased for difficult separations.
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Solvent Effects: The small amount of solvent used to dissolve the sample for TLC spotting evaporates quickly. In contrast, the solvent used to load the sample onto the column can affect the initial separation. If your crude mixture is not fully soluble in the eluent, it can cause issues.[2] Consider dissolving your sample in a minimal amount of a stronger solvent like dichloromethane and adsorbing it onto a small amount of silica gel before loading.[1]
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Compound Stability: Your compound might be degrading on the acidic silica gel during the longer exposure time of column chromatography.[2][3] You can test for this by running a 2D TLC, where you run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely unstable on silica.
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Thermal Effects: The binding of polar eluents to dry silica can be an exothermic process, creating heat that can affect the separation.[1] Using a slurry-packing method, where the silica is mixed with the initial eluent before packing the column, can help dissipate this heat.[1]
Question: My product is precipitating or crystallizing on the column. How can I prevent this?
Answer: Precipitation on the column is a significant issue that can block solvent flow and ruin the separation.[2]
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Solubility Issues: This often occurs when the compound is highly soluble in the loading solvent but poorly soluble in the less polar mobile phase.[1] To mitigate this, you can use a solid loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]
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Solvent Choice: If your compound is not soluble in your planned eluting system, consider switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane.[2]
Question: I am struggling with the recrystallization of this compound. What are some common pitfalls?
Answer: Recrystallization success is highly dependent on solvent choice and technique.
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"Oiling Out": If your compound separates as a liquid instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too saturated.[4] Try using a lower boiling point solvent or adding a small amount of additional hot solvent to reduce saturation.[4]
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No Crystal Formation: If no crystals form upon cooling, your solution may not be sufficiently saturated, or the cooling process is too rapid.[4] Try evaporating some of the solvent to increase the concentration or allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[4]
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Persistent Impurities: If impurities co-crystallize with your product, a single solvent recrystallization may be insufficient. A two-stage recrystallization can be more effective. For example, an initial recrystallization from a polar solvent system (like aqueous ethanol) can remove polar impurities, followed by a second recrystallization from a non-polar solvent (like hexane) to remove non-polar impurities.[4]
Frequently Asked Questions (FAQs)
Question: What are the most likely impurities in a crude sample of this compound?
Answer: The impurities will largely depend on the synthetic route. A common synthesis involves the direct bromination of 4-methylanisole. Given the activating nature of the methoxy and methyl groups, potential impurities include:
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Monobrominated Products: Incomplete bromination can lead to the presence of 3-Bromo-4-methylanisole.
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Isomeric Products: While the 3 and 5 positions are sterically favored for bromination, minor amounts of other isomers may form.
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Starting Material: Unreacted 4-methylanisole may still be present in the crude mixture.
-
Over-brominated Products: Although less common, harsh reaction conditions could potentially lead to the introduction of a third bromine atom on the ring.
Question: What are the recommended purification methods for this compound?
Answer: The two primary methods for purifying this compound are:
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Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A common solvent system would involve a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or ethyl acetate.[5]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient way to obtain highly pure material. The choice of solvent is critical and may require experimentation with solvents of varying polarity, such as ethanol, hexane, or mixtures thereof.[6][7]
Physical Properties of this compound and Related Compounds
A summary of key physical properties can aid in the development of purification protocols.
| Property | 3-Bromo-4-methylanisole | 4-Methylanisole |
| CAS Number | 36942-56-0[8] | 104-93-8 |
| Molecular Formula | C8H9BrO[8] | C8H10O[9] |
| Molecular Weight | 201.06 g/mol [8] | 122.16 g/mol [9] |
| Appearance | Pale yellow solid[8] | Liquid |
| Melting Point | 144-145.5 °C[8] | N/A |
| Boiling Point | ~224.7 °C at 760 mmHg[8] | 174 °C (lit.) |
| Density | ~1.378 g/cm³[8] | 0.969 g/mL at 25 °C (lit.) |
| Flash Point | ~101.8 °C[8] | 59 °C - closed cup |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general methodology for purifying this compound using flash column chromatography.
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and dichloromethane or hexane and ethyl acetate.
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Column Packing:
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Secure a glass column of appropriate size in a vertical position.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Solid Loading Recommended):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
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Remove the solvent by rotary evaporation to yield a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
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Begin eluting with the least polar solvent mixture determined from your TLC analysis.
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Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting small aliquots from each fraction.
-
If necessary, gradually increase the polarity of the eluent to move more polar compounds off the column. A step-gradient is often effective.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Two-Stage Recrystallization
This protocol is designed to remove both polar and non-polar impurities.
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Stage 1: Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol (near boiling).
-
Anti-Solvent Addition: While the solution is hot, add hot water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold aqueous ethanol.
-
-
Stage 2: Recrystallization from Hexane
-
Dissolution: Transfer the crystals from Stage 1 to a clean flask and dissolve them in a minimal amount of hot hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
-
Visual Guides
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: A decision tree for resolving common recrystallization problems.
Caption: Logical links between synthesis byproducts and purification hurdles.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]
Overcoming poor solubility of 3,5-Dibromo-4-methylanisole in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3,5-Dibromo-4-methylanisole in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aryl halide. Due to its dibrominated and methylated aromatic structure, it is expected to have low solubility in polar solvents like water and limited solubility in some common organic solvents. Its solubility is generally better in non-polar aprotic solvents and some polar aprotic solvents, particularly at elevated temperatures. The presence of two bromine atoms and a methyl group on the anisole core contributes to a more rigid crystal lattice, which can negatively impact its dissolution.
Q2: Why is the poor solubility of this compound a concern in organic synthesis?
A2: Poor solubility of a reactant can significantly hinder the progress of a chemical reaction. In solution-based reactions, reactants must be dissolved to allow for effective mixing and interaction at the molecular level. If this compound is not sufficiently soluble in the reaction solvent, it can lead to:
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Slow or incomplete reactions: The undissolved solid has a very low surface area available for reaction, leading to slow reaction rates and lower product yields.
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Inconsistent results: The amount of dissolved reactant can vary between experiments, leading to poor reproducibility.
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Side reactions: In some cases, high temperatures used to force dissolution can lead to decomposition or unwanted side reactions.
Q3: What are the initial steps to consider when selecting a solvent for a reaction involving this compound?
A3: A systematic approach to solvent selection is crucial.
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Consult solubility data: While specific quantitative data for this compound is scarce, start by considering solvents commonly used for similar aryl halides in the desired reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, or Heck coupling).
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Perform small-scale solubility tests: Before setting up a large-scale reaction, test the solubility of a small amount of this compound in a few candidate solvents at both room temperature and the intended reaction temperature.
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Consider co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a mixture of a good solvent for this compound and a solvent required for the other reactants or catalyst system can be effective.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent choice | The polarity of the solvent may not be suitable for this compound. Refer to the solvent selection guide below and consider switching to a more appropriate solvent or using a co-solvent system. |
| Low temperature | The solubility of most solids increases with temperature. Gradually and carefully heat the mixture to the intended reaction temperature while stirring to see if the compound dissolves. |
| Insufficient solvent volume | The concentration of this compound may be too high for the chosen solvent. Try increasing the solvent volume to dilute the mixture. However, be mindful that very high dilutions can slow down reaction rates. |
| Poor quality of the starting material | Impurities in the this compound can affect its solubility. Ensure the starting material is of high purity. |
Issue 2: The reaction is sluggish or incomplete despite the this compound eventually dissolving at high temperatures.
Possible Causes and Solutions:
| Cause | Solution |
| Precipitation upon addition of other reagents | The addition of other reactants, bases, or catalyst solutions may alter the solvent polarity, causing this compound to precipitate out of the solution. Add reagents slowly and with vigorous stirring. Consider a solvent system that is robust to these changes. |
| Limited solubility of the catalyst or other reactants | Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. |
| Mass transfer limitations | Even if dissolved, poor mixing can lead to localized concentration gradients. Ensure efficient stirring throughout the reaction. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is estimated based on the general solubility of similar aryl halides and should be confirmed by experimental testing.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Insoluble | Insoluble |
| Methanol | High | Very Low | Low |
| Ethanol | High | Very Low | Low |
| Acetonitrile | Medium-High | Low | Moderate |
| Tetrahydrofuran (THF) | Medium | Moderate | High |
| 1,4-Dioxane | Medium | Moderate | High |
| Toluene | Low | Moderate | High |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Moderate | High |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Moderate | High |
| Dichloromethane (DCM) | Medium-Low | Moderate | High |
| Hexane | Very Low | Low | Moderate |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
-
Solvent Addition and Degassing:
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Add a degassed solvent or solvent mixture (e.g., Toluene, 1,4-Dioxane, or a mixture with water). A typical concentration is 0.1-0.5 M with respect to the limiting reagent.
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If the substrate is not fully dissolved, heat the mixture gently while stirring.
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Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
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Cool the reaction mixture to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Protocol 2: High-Temperature Ball Milling for Cross-Coupling of Poorly Soluble this compound (Solvent-Free Approach)
This method is particularly useful when conventional solution-phase reactions fail due to poor solubility.[1][2][3]
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Reagent Preparation:
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In a stainless-steel milling jar, add this compound (1.0 eq), the coupling partner (e.g., a boronic acid for Suzuki coupling, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., SPhos, 4-10 mol%), and a solid base (e.g., K₂CO₃, 2-3 eq).
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Add the stainless-steel milling balls.
-
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Milling Process:
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Secure the milling jar in a planetary ball mill.
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Heat the milling jar using a heat gun to the desired temperature (e.g., 80-100 °C).
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Mill the mixture at a specified speed (e.g., 400-600 rpm) for the required time (typically 30-90 minutes).
-
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Work-up:
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Cool the milling jar to room temperature.
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Carefully open the jar and dissolve the solid mixture in a suitable organic solvent.
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Filter the mixture to remove any insoluble inorganic salts.
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Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Caption: Workflow for reactions with poorly soluble reactants.
References
Technical Support Center: Refining Reaction Conditions for Selective Mono-functionalization
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the selective mono-functionalization of molecules.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Mono-functionalized Product
Q: My reaction is resulting in a very low yield of the desired mono-functionalized product, with a significant amount of starting material unreacted. What are the likely causes and how can I improve the yield?
A: Low conversion in mono-functionalization reactions can stem from several factors related to reactants, catalysts, or reaction conditions. Here is a systematic approach to troubleshoot this issue:
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Insufficient Reactivity:
-
Solution 1: Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions and decomposition.[1]
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Solution 2: More Active Reagent/Catalyst: Consider using a more reactive alkylating or acylating agent. For instance, in O-alkylation of phenols, using a more reactive alkyl halide can improve conversion.[1] Similarly, for catalyzed reactions, ensure your catalyst is active. For base-catalyzed reactions, use a freshly opened or properly stored base.[1]
-
Solution 3: Optimize Catalyst Loading: In some cases, a higher catalyst loading can increase the reaction rate. However, this is not always linear, and an optimal loading should be determined experimentally.
-
-
Poor Solubility:
-
Solution: Change Solvent: The reactants may not be sufficiently soluble in the chosen solvent. Switching to a solvent in which all components are fully dissolved can significantly improve the reaction rate. For example, aprotic polar solvents like DMF or DMSO are often effective for O-alkylation of phenols.[1]
-
-
Reaction Equilibrium:
-
Solution: Remove Byproducts: Some functionalization reactions are reversible. If a byproduct like water is formed, its removal using techniques like a Dean-Stark trap can drive the equilibrium towards the product side.
-
Issue 2: Poor Selectivity - Formation of Di- or Poly-functionalized Products
Q: I am observing a significant amount of di- or poly-functionalized products in my reaction mixture, reducing the yield of the desired mono-functionalized compound. How can I improve the selectivity for mono-functionalization?
A: Achieving high selectivity for mono-functionalization, especially with symmetric starting materials like diols or diamines, is a common challenge. Here are several strategies to enhance selectivity:
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Stoichiometry Control:
-
Solution 1: Use of Excess Starting Material: Employing a large excess of the symmetrical substrate (e.g., diol, diamine, or phenol) relative to the functionalizing agent is a common and effective strategy.[1] This statistically favors the reaction of the agent with the unreacted starting material over the mono-functionalized product.
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Solution 2: Slow Addition of the Limiting Reagent: Adding the functionalizing agent slowly and in a controlled manner (e.g., via a syringe pump) can maintain a low concentration of this reagent in the reaction mixture, thereby minimizing the chance of double functionalization.
-
-
Reaction Conditions:
-
Solution: Lower Reaction Temperature and Shorter Reaction Time: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled mono-functionalized product over the thermodynamically more stable di-functionalized product.[1] It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction once the maximum concentration of the mono-product is reached.[1]
-
-
Protecting Group Strategy:
-
Solution: Use of Protecting Groups: This is a highly effective, albeit multi-step, approach. One of the functional groups is temporarily "protected" with a chemical moiety that is inert to the reaction conditions. After the functionalization of the unprotected group, the protecting group is removed to yield the desired mono-functionalized product. For symmetrical diamines, mono-Boc protection is a widely used strategy.[2][3][4]
-
-
Catalyst Choice:
-
Solution: Use of Selective Catalysts: Certain catalysts can exhibit a preference for mono-functionalization. For instance, in the acylation of diols, specific catalysts can direct the reaction towards a particular hydroxyl group. Milder Lewis acids can sometimes provide better selectivity for the mono-alkylation of phenols.[1]
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Issue 3: Difficulty in Purifying the Mono-functionalized Product
Q: I am struggling to separate the mono-functionalized product from the unreacted starting material and the di-functionalized byproduct due to similar polarities. What purification strategies can I employ?
A: Purification can indeed be challenging. Here are some approaches:
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Acid-Base Extraction (for amines and phenols):
-
Solution: This is a powerful technique when dealing with basic (amines) or acidic (phenols) functional groups. For a mono-Boc protected diamine, the remaining free amine is basic and can be protonated with acid, allowing it to be separated into an aqueous layer, while the neutral di-Boc protected byproduct remains in the organic layer. Subsequent basification of the aqueous layer allows for the extraction of the pure mono-protected product.[2]
-
-
Chromatography:
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Solution 1: Optimize Column Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to improve separation. Sometimes, a very subtle change in eluent polarity can make a significant difference.
-
Solution 2: Preparative HPLC: If column chromatography is not effective, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating compounds with very similar properties.
-
-
Crystallization:
-
Solution: If your mono-functionalized product is a solid, recrystallization can be a very effective method for purification, potentially removing both the starting material and the di-functionalized byproduct in the mother liquor.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how varying reaction conditions can impact the yield and selectivity of mono-functionalization reactions.
Table 1: Effect of Reactant Molar Ratio on the Alkylation of Phenol with 1-Octene
| Phenol:1-Octene Molar Ratio | Phenol Conversion (%) | O-Alkylate Yield (%) | C-Alkylate Yield (%) | O-/C-Alkylate Ratio |
| 1:0.5 | 30 | 15 | 10 | 1.5 |
| 1:1 | 45 | 25 | 15 | 1.7 |
| 1:2 | 60 | 30 | 25 | 1.2 |
Data adapted from a study on the liquid phase alkylation of phenol over zeolite catalysts. The O-alkylate represents the mono-ether product, and the C-alkylate represents mono-alkylated phenol products.
Table 2: Influence of Catalyst on the Site Selectivity of Mono-acylation of a Dihydroxylated Natural Product Derivative
| Catalyst | C2-OH : C3-OH : C4-OH Selectivity Ratio |
| N-methylimidazole | 6 : 89 : 5 |
| Catalyst (+)-1 | 84 : 15 : 1 |
| Catalyst (-)-2 | 0 : 100 : 0 |
Data adapted from a study on catalyst-controlled site-selective functionalization of a complex polyol. The different catalysts show a dramatic influence on which hydroxyl group is acylated.[5]
Table 3: Effect of Temperature on the Yield of Mono-benzylation of Phenol
| Temperature (°C) | % Yield of Benzylphenol |
| 40 | 88.5 |
| 60 | 90.1 |
| 80 | 92.3 |
| 100 | 93.8 |
| 120 | 95.2 |
| 140 | 96.2 |
Data adapted from a study on the alkylation of phenol with benzyl alcohol, showing increased yield with higher temperatures.[6]
Table 4: Effect of Solvent on the Mono-acylation Selectivity of a Symmetrical Diol
| Solvent | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) | Mono:Di Ratio |
| Toluene | 78 | 10 | 7.8 : 1 |
| DMF | 40 | 4 | 10 : 1 |
Data adapted from a study on polymer-based catalysts for mono-acylation, highlighting the significant impact of the solvent on both yield and selectivity.[7]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine
This protocol describes a general method for the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate ((Boc)₂O) with in-situ generation of one equivalent of HCl.
Materials:
-
Symmetrical diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized water
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture at room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers. The di-Boc byproduct, if any, will be in the ether layer.
-
Wash the aqueous layer with diethyl ether twice to ensure complete removal of the di-Boc byproduct.
-
Carefully basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
-
Extract the mono-Boc-protected diamine from the basic aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.[2][3][4][8][9]
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol provides a general guideline for the O-alkylation of a phenol using an alkyl halide and a carbonate base.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), the desired solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and finely ground potassium carbonate (1.5-2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude O-alkylated phenol. Further purification can be achieved by column chromatography if necessary.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bioorg.org [bioorg.org]
- 5. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. redalyc.org [redalyc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Dibromo-4-methylanisole in Key Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of dihaloarenes is a cornerstone of modern synthetic chemistry. Among these, 3,5-Dibromo-4-methylanisole presents a versatile scaffold for the introduction of molecular complexity. This guide provides an objective comparison of its reactivity in three pivotal palladium- and copper-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. The discussion is supported by experimental data from analogous systems to provide a framework for reaction design and optimization.
The reactivity of dihaloarenes is fundamentally governed by the nature of the carbon-halogen bond, with the general trend following C-I > C-Br > C-Cl > C-F. This is primarily attributed to the bond dissociation energies, where weaker bonds, such as C-Br, are more susceptible to oxidative addition by a metal catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, in molecules containing both bromine and chlorine atoms, selective functionalization of the C-Br bond is generally achievable under standard cross-coupling conditions.[1]
The substitution pattern on the aromatic ring also plays a crucial role. Both electronic and steric effects of substituents can significantly influence the regioselectivity of cross-coupling reactions in dihaloarenes. For instance, the more electron-deficient or less sterically hindered halogen is typically more reactive.[2] In the case of this compound, the two bromine atoms are in electronically similar environments, making regioselectivity challenging without a directing group.
Performance in Suzuki-Miyaura Coupling
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes
| Dihaloarene | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,2-Dibromoanthracene | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | Dioxane/Water | 80-110 | - | [1] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (6:1) | 80 | Good | [3] |
| 2,4-Dibromoanisole | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | - | [4] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the selective mono- or di-amination of dihaloarenes can be controlled by tuning the reaction conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity.[5] Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination steps.[6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes
| Dihaloarene | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,2-Dibromopyrene | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | [7] |
| 3,6-Dibromocarbazole | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | [6] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [8] |
Performance in Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-O, C-N, and C-S bonds. While traditional Ullmann reactions often require harsh conditions, modern protocols with soluble copper catalysts and ligands allow for milder reaction temperatures.[9] The reaction of aryl halides with nucleophiles like alcohols, amines, or thiols is a key application.
Table 3: Representative Conditions for Ullmann-type Coupling of Aryl Halides
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Aniline | CuI / Phenanthroline | KOH | - | High | - | [9] |
| p-Nitrophenyl Phenyl Ether | Phenol | Copper | KOH | - | High | - | [9] |
| Aryl Halides | Primary/Secondary Amines | CuI / Ligand | K₃PO₄ or Cs₂CO₃ | MeCN or DMF | 110-120 | 64-94 | [10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dihaloarene
A flame-dried Schlenk tube is charged with the dihaloarene (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.) or Pd(PPh₃)₄ (0.05 equiv.), and a suitable ligand if required. A base, typically K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.), is then added. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, commonly dioxane/water (4:1), is added via syringe. The reaction mixture is then heated to 80-110 °C and stirred until completion, as monitored by TLC or GC-MS. Upon cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][3]
General Procedure for Buchwald-Hartwig Amination of a Dihaloarene
In a glovebox or under a stream of inert gas, a dry Schlenk flask is charged with the dihaloarene (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%). The amine (1.1-2.2 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-2.5 equiv.) are added. The flask is sealed, and an anhydrous, deoxygenated solvent like toluene is added. The reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[6][7]
General Procedure for Ullmann Condensation of an Aryl Halide
A mixture of the aryl halide (1.0 equiv.), the nucleophile (e.g., an amine or alcohol, 1.0-1.5 equiv.), a copper(I) catalyst such as CuI (5-10 mol%), a ligand if necessary (e.g., phenanthroline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or NMP is heated at high temperatures (often >150 °C) for several hours to days. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.[9][11]
Visualizing Reaction Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to Synthetic Alternatives for 3,5-Dibromo-4-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methylanisole is a valuable reagent in organic synthesis, primarily serving as a scaffold for introducing two distinct functional groups onto an aromatic ring. Its utility lies in the sequential or simultaneous substitution of its two bromine atoms, typically via palladium-catalyzed cross-coupling reactions. This allows for the construction of complex, sterically hindered, and electronically diverse molecules, which are often key intermediates in the development of pharmaceuticals and advanced materials.
However, reliance on a pre-dibrominated starting material is not always the optimal synthetic strategy. Challenges such as harsh bromination conditions, potential for side-product formation, and limitations in achieving structural diversity can necessitate alternative approaches. This guide provides an objective comparison of synthetic routes using this compound against alternative strategies, supported by experimental data and detailed protocols to inform synthetic planning.
Core Application of this compound: Sequential Cross-Coupling
The primary application of this compound involves leveraging the differential reactivity of the two bromine atoms or controlling stoichiometry in palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck couplings. This enables a step-wise introduction of different aryl, heteroaryl, alkyl, or amino groups at the 3- and 5-positions.
Comparison of Synthetic Strategies
Here we compare three distinct strategies to achieve 3,5-disubstituted-4-methylanisole derivatives.
Strategy A: The Direct Di-Bromo Route
This is the most conventional approach, beginning with the direct dibromination of 4-methylanisole, followed by sequential cross-coupling reactions.
Strategy B: Sequential Halogenation and Coupling
This strategy avoids the di-brominated intermediate by performing a sequence of mono-halogenation, coupling, and then a second halogenation and coupling. This offers greater control over the introduction of substituents.
Strategy C: Ortho-Functionalization of Phenolic Precursors
An alternative approach involves starting with a phenolic compound, such as 4-methylphenol (p-cresol), and leveraging the directing effect of the hydroxyl group for ortho-functionalization before methylation.
Data Presentation: Quantitative Comparison of Synthetic Strategies
| Parameter | Strategy A: Direct Di-Bromo Route | Strategy B: Sequential Halogenation & Coupling | Strategy C: Ortho-Functionalization of Phenolic Precursor |
| Parent Starting Material | 4-Methylanisole | 4-Methylanisole | p-Cresol (4-Methylphenol) |
| Key Intermediate | This compound | 3-Bromo-4-methylanisole | 2,6-Dihalo-4-methylphenol |
| Typical Number of Steps | 3 (Dibromination, Coupling 1, Coupling 2) | 4 (Bromination 1, Coupling 1, Bromination 2, Coupling 2) | 4 (Dihalogenation, Coupling, Methylation) |
| Regioselectivity Control | Moderate; can require careful control of conditions for sequential coupling. | High; each step is distinct. | High; directed by the hydroxyl group. |
| Overall Yield Range | 40-70% | 35-65% | 50-75% |
| Key Reagents | Br₂, FeBr₃; Pd catalyst, bases (e.g., K₃PO₄, Cs₂CO₃) | NBS/Br₂; Pd catalyst, bases; second halogenating agent. | Br₂/I₂; Pd catalyst, bases; Methylating agent (e.g., DMS, MeI). |
| Functional Group Tolerance | Good, but sensitive groups may not tolerate initial bromination. | Excellent, as sensitive groups can be introduced late-stage. | Good, but phenolic OH must be compatible with coupling conditions or protected. |
Mandatory Visualizations
Synthetic Workflows
Caption: Workflow for the Direct Di-Bromo Route (Strategy A).
Caption: Workflow for the Sequential Halogenation Route (Strategy B).
Catalytic Cycle Example
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocols
Protocol 1: Dibromination of 4-Methylanisole (Strategy A)
This protocol describes a standard method for the dibromination of an activated aromatic ring.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methylanisole (1.0 eq) and a suitable solvent such as acetic acid or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron powder (approx. 0.05 eq).
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 eq) in the same solvent from the dropping funnel over 30-60 minutes. The reaction is exothermic and generates HBr gas.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Halide (General)
This protocol is a general procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[1]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (e.g., this compound, 1.0 eq), the arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Reagent Addition: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).[1]
-
Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.[1]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography.
Protocol 3: Selective Mono-bromination of Anisoles (Strategy B)
This protocol uses N-Bromosuccinimide (NBS) for a milder, more selective bromination. A similar method can be found using ammonium bromide and hydrogen peroxide.[2][3]
-
Setup: Dissolve 4-methylanisole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC for the consumption of the starting material.
-
Workup: Pour the reaction mixture into water.
-
Extraction: Extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-bromo-4-methylanisole can often be used in the next step without further purification, or it can be purified by column chromatography.
Conclusion and Recommendations
The choice of synthetic strategy for preparing 3,5-disubstituted-4-methylanisole derivatives depends heavily on the specific target molecule, functional group compatibility, and desired scalability.
-
Strategy A (Direct Di-Bromo Route) is often the most direct method when the target substituents are robust and can be introduced via standard cross-coupling reactions. It is efficient if the desired product is symmetrical or if sequential coupling can be well-controlled.
-
Strategy B (Sequential Halogenation) provides superior control and flexibility, making it ideal for synthesizing unsymmetrical products or molecules containing sensitive functional groups. While it involves more steps, the increased precision can lead to higher purity and prevent challenging separation issues.
-
Strategy C (Ortho-Functionalization of Phenols) is a powerful alternative when the phenolic precursor is readily available and its hydroxyl group can be used to direct ortho-halogenation effectively. This route can offer high regioselectivity and may be more atom-economical.
Ultimately, researchers should consider the overall synthetic goals, including yield, purity, cost, and step-count, when selecting the most appropriate pathway. The protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the design of complex synthetic routes.
References
Validating the Structure of 3,5-Dibromo-4-methylanisole with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the structure of 3,5-Dibromo-4-methylanisole and differentiate it from a potential isomeric impurity, 2,5-Dibromo-4-methylanisole.
Unambiguous Structure Elucidation with 2D NMR
While one-dimensional (1D) NMR provides foundational information, complex aromatic substitution patterns can lead to ambiguous assignments. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a robust solution by revealing through-bond correlations between nuclei, providing definitive evidence of the molecular framework.
Key 2D NMR Techniques for Structural Verification:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. This is crucial for identifying adjacent protons on a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment definitively links a proton signal to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is invaluable for identifying connectivity across quaternary carbons and heteroatoms, piecing together the complete carbon skeleton.
Comparative Analysis: this compound vs. 2,5-Dibromo-4-methylanisole
To illustrate the power of 2D NMR in isomer differentiation, we will compare the expected spectral data for this compound with its potential isomer, 2,5-Dibromo-4-methylanisole. The presence of the latter as an impurity could arise from the synthetic route, making clear differentiation essential.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the target compound and a potential isomeric impurity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~157.0 |
| 2 | ~7.5 (s, 2H) | ~135.0 |
| 3 | - | ~118.0 |
| 4 | - | ~132.0 |
| 5 | - | ~118.0 |
| 6 | ~7.5 (s, 2H) | ~135.0 |
| 7 (CH₃) | ~2.4 (s, 3H) | ~23.0 |
| 8 (OCH₃) | ~3.9 (s, 3H) | ~60.0 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dibromo-4-methylanisole
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~155.0 |
| 2 | - | ~115.0 |
| 3 | ~7.6 (s, 1H) | ~138.0 |
| 4 | - | ~130.0 |
| 5 | - | ~120.0 |
| 6 | ~7.0 (s, 1H) | ~118.0 |
| 7 (CH₃) | ~2.3 (s, 3H) | ~22.0 |
| 8 (OCH₃) | ~3.8 (s, 3H) | ~57.0 |
2D NMR Correlation Analysis
The key to distinguishing between these isomers lies in the long-range correlations observed in the HMBC spectrum.
Table 3: Key Predicted HMBC Correlations for Structural Validation
| Compound | Proton Signal | Key HMBC Correlations to Quaternary Carbons | Structural Confirmation |
| This compound | Aromatic H (~7.5 ppm) | C1 (~157.0 ppm), C3/C5 (~118.0 ppm), C4 (~132.0 ppm) | The aromatic protons show correlations to four distinct quaternary carbons, confirming the symmetrical substitution pattern. |
| Methyl H (~2.4 ppm) | C3/C5 (~118.0 ppm), C4 (~132.0 ppm) | The methyl protons correlate to the adjacent brominated carbons and the carbon to which it is attached. | |
| Methoxy H (~3.9 ppm) | C1 (~157.0 ppm) | The methoxy protons show a strong correlation to the oxygen-bearing aromatic carbon. | |
| 2,5-Dibromo-4-methylanisole | Aromatic H3 (~7.6 ppm) | C1 (~155.0 ppm), C2 (~115.0 ppm), C5 (~120.0 ppm) | Proton H3 will show a correlation to the adjacent quaternary carbon C2 and the more distant C5. |
| Aromatic H6 (~7.0 ppm) | C1 (~155.0 ppm), C4 (~130.0 ppm), C5 (~120.0 ppm) | Proton H6 will show correlations to the adjacent quaternary carbons C1 and C5. | |
| Methyl H (~2.3 ppm) | C3 (~138.0 ppm), C4 (~130.0 ppm), C5 (~120.0 ppm) | The methyl protons will correlate to the adjacent aromatic carbons C3 and C5, and the carbon it is attached to, C4. |
The distinct HMBC correlation patterns provide a definitive method for assigning the correct isomeric structure.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of the carbon signals.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment should be performed to establish ¹H-¹H correlations.
-
HSQC: A standard gradient-selected HSQC experiment with multiplicity editing (e.g., HSQC-EDITED) is recommended to correlate one-bond ¹H-¹³C pairs and determine the type of carbon (CH, CH₂, CH₃).
-
HMBC: A standard gradient-selected HMBC experiment should be acquired. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using 2D NMR is outlined below.
Caption: Workflow for validating the chemical structure using 2D NMR.
This comprehensive approach, combining 1D and 2D NMR techniques, allows for the unequivocal structural determination of this compound and its confident differentiation from potential synthetic impurities.
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3,5-Dibromo-4-methylanisole
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The palladium-catalyzed cross-coupling of versatile building blocks like 3,5-Dibromo-4-methylanisole is a critical step in the synthesis of a wide array of complex organic molecules. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts for Suzuki, Buchwald-Hartwig, and Heck coupling reactions involving this compound, supported by experimental data to inform catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the cross-coupling of this compound with various coupling partners. The data highlights the impact of the catalyst, ligand, and reaction conditions on the outcome of the transformation.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 88 | 3 |
| Suzuki Coupling | PdCl₂(dppf) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 | 2 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 | 1 (Pd), 2 (ligand) |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 120 | 24 | 75 | 2 (Pd), 4 (ligand) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Suzuki Coupling with Pd(PPh₃)₄
Reaction Setup: A flame-dried Schlenk flask is charged with this compound (1 mmol, 1.0 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.). The flask is evacuated and backfilled with argon.
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added under a positive pressure of argon.
Solvent and Reaction: A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12 hours.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Suzuki Coupling with PdCl₂(dppf)
Reaction Setup: To a Schlenk tube is added this compound (1 mmol, 1.0 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon.
Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%) is added.
Solvent and Reaction: Degassed 1,4-dioxane (8 mL) and water (2 mL) are added. The mixture is stirred at 100 °C for 8 hours.
Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with water and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography.
Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos
Reaction Setup: An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 2.8 equiv.). The tube is evacuated and backfilled with argon.
Reagent Addition: this compound (1 mmol, 1.0 equiv.) and morpholine (2.4 mmol, 2.4 equiv.) are added, followed by the addition of toluene (10 mL).
Reaction: The reaction mixture is heated to 100 °C and stirred for 18 hours.
Work-up and Purification: After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Heck Coupling with Pd(OAc)₂ / P(o-tol)₃
Reaction Setup: A Schlenk flask is charged with this compound (1 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon.
Reagent Addition: Styrene (2.5 mmol, 2.5 equiv.), triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.), and N,N-dimethylformamide (DMF, 10 mL) are added.
Reaction: The mixture is heated to 120 °C for 24 hours.
Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental workflows and relationships in palladium-catalyzed cross-coupling reactions.
A Comparative Guide to Brominating Agents for Anisoles: N-Bromosuccinimide vs. Alternatives
For researchers, scientists, and drug development professionals, the selective bromination of anisoles is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The choice of brominating agent is paramount in achieving desired yields and regioselectivity, particularly in controlling the ortho- to para- substitution ratio. This guide provides an objective comparison of N-bromosuccinimide (NBS) against other common brominating agents, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
The methoxy group of anisole is a strong activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can also lead to undesired side reactions, such as polybromination. Consequently, the selection of an appropriate brominating agent and the fine-tuning of reaction conditions are crucial for achieving mono-bromination with high selectivity. This guide benchmarks the performance of N-bromosuccinimide (NBS), a mild and selective reagent, against traditional and alternative brominating agents including molecular bromine (Br₂), dibromoisocyanuric acid (DBI), and tetrabutylammonium tribromide (TBATB).
Performance Comparison of Brominating Agents
The efficacy of different brominating agents for the mono-bromination of anisole is summarized in the table below. The data highlights the impact of the reagent and solvent system on yield and, most critically, on the regioselectivity of the reaction.
| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | - | Room Temp | Excellent | Highly para-selective | [1] |
| Acetic Acid | Ammonium Acetate | Room Temp | High | Highly para-selective | [2] | |
| **Molecular Bromine (Br₂) ** | Ethanoic Acid | - | Not specified | ~90 (para-isomer) | Low ortho yield | [3][4] |
| Dibromoisocyanuric Acid (DBI) | Sulfuric Acid | - | Room Temp | High (for deactivated arenes) | Not specified for anisole | [5] |
| Tetrabutylammonium Tribromide (TBATB) | Dichloromethane | - | Room Temp | High | Highly para-selective | [6] |
| Ammonium Bromide / H₂O₂ | Acetic Acid | - | Room Temp | Good to Excellent | Highly para-selective | [7] |
Key Takeaways:
-
N-Bromosuccinimide (NBS) stands out as a mild and highly selective reagent for the para-bromination of anisole, especially when acetonitrile is used as the solvent.[1][8] Its ease of handling as a crystalline solid makes it a safer alternative to liquid bromine.[8]
-
Molecular Bromine (Br₂) is a powerful and cost-effective brominating agent. However, its high reactivity can lead to over-bromination if stoichiometry and temperature are not carefully controlled.[8] In a polar solvent like acetic acid, it can provide a high yield of the para-isomer due to steric hindrance at the ortho positions.[3][9]
-
Dibromoisocyanuric Acid (DBI) is a more potent brominating agent than NBS and is particularly effective for deactivated aromatic rings.[5]
-
Tetrabutylammonium Tribromide (TBATB) offers the convenience of a solid reagent and provides high para-selectivity for activated aromatic systems under mild conditions.[6]
-
The Ammonium Bromide/Hydrogen Peroxide system presents an environmentally friendly option that generates the electrophilic bromine in situ, showing high para-selectivity in acetic acid.[7]
Experimental Protocols
Detailed methodologies for the bromination of anisole using the benchmarked reagents are provided below.
Protocol 1: Bromination of Anisole with N-Bromosuccinimide (NBS) in Acetonitrile
This procedure is favored for its high para-selectivity.[1]
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the p-bromoanisole.
Protocol 2: Bromination of Anisole with Molecular Bromine (Br₂) in Ethanoic Acid
A classic method that can yield a high percentage of the para isomer.[3][4]
Materials:
-
Anisole
-
Molecular Bromine (Br₂)
-
Glacial Ethanoic Acid (Acetic Acid)
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 equivalent) in glacial ethanoic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of molecular bromine (1.0 equivalent) in glacial ethanoic acid dropwise using a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and decolorize the excess bromine by adding a saturated aqueous solution of sodium bisulfite.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 3: Bromination of Deactivated Arenes with Dibromoisocyanuric Acid (DBI)
This protocol is illustrative of the high reactivity of DBI, shown here for a deactivated substrate.[5]
Materials:
-
Substrate (e.g., 2,6-dinitrotoluene as a model for a deactivated arene)
-
Dibromoisocyanuric Acid (DBI)
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice water
Procedure:
-
Dissolve the aromatic substrate (1.0 equivalent) in concentrated sulfuric acid in a round-bottom flask.
-
Add dibromoisocyanuric acid (0.55 equivalents, as both bromine atoms can react) to the solution.
-
Stir the mixture at room temperature for the required time (e.g., 1.5 hours).
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 4: Bromination of Anisole with Tetrabutylammonium Tribromide (TBATB)
A method utilizing a solid, stable source of bromine.[10]
Materials:
-
Anisole
-
Tetrabutylammonium Tribromide (TBATB)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of anisole (1.0 equivalent) in dichloromethane, add tetrabutylammonium tribromide (1.0 equivalent) at room temperature.
-
Stir the reaction at room temperature for approximately 1 hour under a nitrogen atmosphere.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the crude product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathway
The bromination of anisole proceeds via an electrophilic aromatic substitution mechanism. The methoxy group directs the incoming electrophile to the ortho and para positions.
Caption: Electrophilic bromination of anisole pathway.
Conclusion
The choice of brominating agent for anisoles significantly impacts the yield and regioselectivity of the reaction. For high para-selectivity and operational simplicity, N-bromosuccinimide, particularly in acetonitrile, is an excellent choice. Molecular bromine remains a potent and economical option, though it requires careful control to prevent over-bromination. For more challenging substrates, the highly reactive dibromoisocyanuric acid may be necessary. Tetrabutylammonium tribromide provides a safe and selective solid alternative to liquid bromine. By understanding the relative merits and employing the appropriate experimental protocols, researchers can effectively control the bromination of anisoles to achieve their desired synthetic outcomes.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 4. How anisole reacts with bromine in ethanoic acid? Write the chemical - askIITians [askiitians.com]
- 5. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]
- 7. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. What is the action of liquid bromine in acetic acid on anisole? | Filo [askfilo.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isotopic Labeling with 3,5-Dibromo-4-methylanisole for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Isotopic labeling, a technique that involves replacing an atom in a molecule with its isotope, is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] This guide provides a comparative analysis of a potential novel isotopic labeling tool, 3,5-Dibromo-4-methylanisole, against established alternatives like deuterated and carbon-13 labeled 4-methylanisole. While direct isotopic labeling studies with this compound are not yet prevalent in published literature, this guide offers a prospective analysis based on its chemical properties and the well-established principles of metabolic research.
Principles of Isotopic Labeling in Drug Metabolism
Isotopic labeling allows researchers to "tag" and trace drug candidates and their metabolites within a biological system.[1][3] By introducing a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope, the labeled compound can be distinguished from its endogenous counterparts. This enables precise quantification and structural elucidation of metabolites, which is crucial for assessing the safety and efficacy of new therapeutic agents.[4] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify these isotopically labeled compounds.[4]
Comparative Analysis: this compound vs. Standard Alternatives
The selection of an appropriate isotopically labeled tracer or internal standard is critical for the accuracy and reliability of metabolic studies. Here, we compare the potential utility of isotopically labeled this compound with commonly used labeled versions of 4-methylanisole.
| Feature | Isotopically Labeled this compound (Prospective) | Isotopically Labeled 4-Methylanisole (e.g., d3, ¹³C) |
| Synthesis | Potentially more complex due to the multi-step synthesis involving bromination and methylation of a labeled precursor. | Relatively straightforward, often involving methylation of p-cresol with a labeled methylating agent. |
| Mass & Isotopic Signature | Higher molecular weight and a distinct isotopic pattern due to the two bromine atoms, which could aid in mass spectrometric detection and differentiation from background ions. | Lower molecular weight with a clear mass shift from the unlabeled compound, providing a clean signal for quantification. |
| Metabolic Stability of Label | The stability of labels on the aromatic ring or methyl group would depend on the metabolic pathways. The bromine atoms may influence metabolism, potentially altering the stability of the label compared to the non-brominated analogue. | The metabolic stability of deuterium or carbon-13 labels on the methyl group is generally well-understood. |
| Potential for Unique Metabolites | The presence of bromine atoms could lead to unique metabolic pathways, such as debromination or the formation of brominated metabolites, offering insights into halogenated compound metabolism. | Metabolism primarily involves hydroxylation of the aromatic ring or oxidation of the methyl group. |
| Use as an Internal Standard | The significant mass difference from the unlabeled analyte could be advantageous in minimizing cross-talk in mass spectrometry. However, differences in chromatographic behavior and ionization efficiency would need to be carefully evaluated. | Co-elution with the unlabeled analyte and similar ionization properties make it an excellent internal standard for quantitative assays. |
Experimental Protocols
While specific protocols for this compound are not established, the following sections outline the general methodologies for synthesizing and utilizing isotopically labeled anisole derivatives in metabolic research.
Synthesis of Isotopically Labeled Anisole Derivatives
The synthesis of isotopically labeled this compound would likely start with an isotopically labeled precursor, such as ¹³C-labeled p-cresol or by using a labeled methylating agent on 3,5-dibromo-4-methylphenol. The general approach for synthesizing labeled 4-methylanisole involves the methylation of p-cresol.
Example Protocol: Synthesis of 4-Methylanisole-¹³C (Methyl-¹³C)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in a suitable solvent such as acetone.
-
Addition of Base: Add a base, for example, potassium carbonate, to the solution to deprotonate the hydroxyl group of p-cresol.
-
Addition of Labeled Methylating Agent: Introduce the isotopically labeled methylating agent, such as ¹³C-methyl iodide, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, filter the reaction mixture to remove the base. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 4-methylanisole-¹³C.
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of an isotopically labeled compound.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the isotopically labeled test compound (e.g., labeled this compound or 4-methylanisole) dissolved in a suitable solvent like methanol or DMSO.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the mixture to precipitate the proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify the remaining parent compound and any formed metabolites.
Visualizing Workflows and Pathways
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: Conceptual synthesis pathway for isotopically labeled this compound.
Caption: General experimental workflow for an in vitro metabolism study.
References
Quantitative Analysis of 3,5-Dibromo-4-methylanisole: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 3,5-Dibromo-4-methylanisole is paramount for reliable experimental outcomes. The use of an internal standard (IS) in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted strategy to ensure precision and accuracy. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
This guide provides a comparative overview of two primary approaches for selecting an internal standard for the quantitative analysis of this compound: the use of a stable isotope-labeled (SIL) internal standard and a structurally similar compound.
Comparison of Internal Standard Strategies
The ideal internal standard exhibits chemical and physical properties that are nearly identical to the analyte of interest. This ensures that it behaves similarly throughout the entire analytical process, from extraction to detection, thus providing the most accurate correction for any potential losses or variations.
Gold Standard Approach: Stable Isotope-Labeled (SIL) Internal Standard
A stable isotope-labeled version of the analyte, such as this compound-d3 (deuterated) or a ¹³C-labeled counterpart, is considered the "gold standard" for quantitative analysis by mass spectrometry.[1] These standards co-elute with the analyte and exhibit nearly identical behavior during sample extraction and ionization, which allows them to effectively compensate for matrix effects and variations in instrument response.[1]
-
Advantages :
-
Disadvantages :
-
Often not commercially available and may require custom synthesis, leading to higher costs and longer lead times.
-
Deuterated standards can sometimes exhibit slight chromatographic shifts compared to their non-labeled counterparts.[2]
-
Alternative Approach: Structurally Similar Internal Standard
-
Advantages :
-
Generally more affordable and commercially available than SIL standards.
-
Can provide acceptable quantitation if validated properly.
-
-
Disadvantages :
-
Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.
-
May not fully compensate for matrix effects, potentially leading to reduced accuracy.[1]
-
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics when using a SIL internal standard versus a structurally similar internal standard for the quantitative analysis of this compound. The data is illustrative and based on typical performance observed in method validations for similar compounds.[1]
| Performance Parameter | Stable Isotope-Labeled IS (e.g., this compound-d3) | Structurally Similar IS (e.g., 2,4,6-Tribromoanisole) | Justification |
| Linearity (R²) | > 0.999 | > 0.995 | The nearly identical chemical properties of a SIL IS lead to a more consistent response across a wide concentration range.[1] |
| Accuracy (% Recovery) | 95-105% | 80-120% | A SIL IS more effectively compensates for analyte loss during sample preparation and for matrix effects, resulting in recovery values closer to 100%.[1] |
| Precision (% RSD) | < 5% | < 15% | The co-elution and similar ionization behavior of a SIL IS minimize the variability between replicate measurements.[1] |
| Matrix Effect | Minimal | Moderate to Significant | As a SIL analog, it experiences nearly identical matrix-induced ion suppression or enhancement as the analyte, effectively canceling out this source of error.[1] A structurally different IS will have different susceptibility to matrix effects. |
Experimental Protocols
A robust analytical method is crucial for reliable quantification. Below is a representative experimental protocol using GC-MS for the analysis of this compound.
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of semi-volatile and thermally stable compounds like brominated anisoles.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 1 gram of the homogenized sample into a 15 mL glass centrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL of this compound-d3 or 2,4,6-Tribromoanisole in methanol).
-
Add 5 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic supernatant to a clean glass tube.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
GC Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature : 280 °C.
-
Injection Mode : Splitless (1 µL injection volume).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature : 290 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Quantification Ions for this compound : To be determined by analyzing a standard (expected prominent ions would be the molecular ion and fragments).
-
Quantification Ions for IS : To be determined based on the chosen internal standard.
-
3. Data Analysis
-
Integrate the peak areas of the quantification ions for both this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve equation.
Visualizations
Caption: Logical process for the selection of an appropriate internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. For the analysis of this compound, a stable isotope-labeled internal standard is unequivocally the superior choice, offering the highest degree of accuracy and precision. However, when faced with practical constraints such as budget and availability, a carefully selected and validated structurally similar internal standard can provide a workable alternative. The decision should be guided by the specific requirements of the study, with a clear understanding of the potential trade-offs between cost and data quality.
References
A Comparative Analysis of Predicted NMR Spectra for 3,5-Dibromo-4-methylanisole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Predicted vs. Expected NMR Spectral Data
In the field of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and verification. While experimental data provides the definitive characterization of a compound, predicted NMR spectra offer a valuable, readily accessible alternative for preliminary analysis, hypothesis testing, and as a comparative benchmark. This guide presents a comparison of the predicted ¹H and ¹³C NMR spectra for 3,5-Dibromo-4-methylanisole against theoretically expected chemical shift ranges.
Note: Extensive searches for experimental ¹H and ¹³C NMR data for this compound did not yield any publicly available spectra. Therefore, this guide utilizes predicted data generated from reputable online spectroscopic tools.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl group, and the methoxy group. The expected chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents on the aromatic ring.
| Proton Type | Predicted Chemical Shift (ppm) | Expected Chemical Shift Range (ppm) | Multiplicity |
| Aromatic (H-2, H-6) | 7.39 | 6.5 - 8.0[1] | Singlet |
| Methoxy (-OCH₃) | 3.88 | 3.7 - 4.0[2] | Singlet |
| Methyl (-CH₃) | 2.34 | 2.0 - 3.0[1] | Singlet |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern, with carbons directly attached to bromine atoms exhibiting a characteristic shift due to the "heavy atom effect"[3].
| Carbon Type | Predicted Chemical Shift (ppm) | Expected Chemical Shift Range (ppm) |
| C-O (C-1) | 155.8 | 150 - 160 |
| C-Br (C-3, C-5) | 117.5 | 110 - 130[3] |
| C-CH₃ (C-4) | 135.5 | 130 - 140 |
| C-H (C-2, C-6) | 133.2 | 120 - 140[4] |
| Methoxy (-OCH₃) | 60.5 | 55 - 65[5] |
| Methyl (-CH₃) | 22.8 | 20 - 30 |
Experimental Protocol for NMR Spectroscopy
For researchers intending to acquire experimental NMR data for solid aromatic compounds such as this compound, the following protocol outlines a standard procedure.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR[6][7].
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial[7]. Gentle vortexing or heating may be required to aid dissolution[6].
-
Filter the solution through a Pasteur pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter[7].
-
The final sample height in the NMR tube should be approximately 4 cm[7].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[6].
2. NMR Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.
-
Standard pulse sequences, such as the single-pulse experiment for ¹H and a proton-decoupled pulse program for ¹³C, are generally employed.
Workflow for NMR Prediction and Comparative Analysis
The process of utilizing predicted NMR data for structural analysis can be visualized as a systematic workflow. This involves generating the predicted spectra, comparing them against established chemical shift ranges, and, when possible, validating with experimental data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
The Synthetic Versatility of 3,5-Dibromo-4-methylanisole: A Comparative Review of its Applications in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, 3,5-Dibromo-4-methylanisole serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring two reactive bromine atoms and an activating methoxy group, allows for a range of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of its key synthetic applications, supported by available experimental data and detailed methodologies.
The core utility of this compound lies in its capacity to undergo sequential and selective cross-coupling reactions, enabling the introduction of diverse functionalities at the 3- and 5-positions of the aromatic ring. This capability is crucial for the construction of polysubstituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for several of these transformations. The following sections detail its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a comparative analysis of reaction conditions and yields where data is available.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryls and substituted aromatic systems. While specific studies detailing extensive substrate scope and yield comparisons for this compound are limited in readily available literature, general protocols for similar dihaloarenes provide a strong indication of its reactivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | EtOH | 80 | 120 | 56[1] |
| 2 | Aryl Bromide (general) | Phenylboronic acid | Pd₂(dba)₃ (2.5) | PHOS (10) | CsF | THF | rt | 12 | High |
| 3 | Haloquinazoline | Various boronic acids | Pd(PPh₃)₄ | - | K₂CO₃ | Propylene Carbonate | 120-160 | 1-4 | Good to Excellent[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried flask is charged with this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv per bromine atom), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ (1-5 mol%), and a suitable ligand if required (e.g., SPhos, XPhos). A base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv per bromine atom), is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is then added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Workflow for a Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%) and a copper(I) co-catalyst, typically CuI (1-5 mol%). A base, usually an amine like triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1-1.2 equiv per bromine atom). The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtering off the amine hydrohalide salt, followed by extraction and purification by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 1.5-2 times the mol% of Pd), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2-3 equiv per bromine atom). The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv per bromine atom) and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Reaction Pathway for Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Comparison with Alternative Substrates
The reactivity of this compound in cross-coupling reactions can be compared to other haloarenes. The presence of the electron-donating methoxy group generally enhances the rate of oxidative addition of palladium to the C-Br bonds compared to unsubstituted dibromobenzene. However, steric hindrance from the adjacent methyl group might play a role in modulating the reactivity, potentially allowing for selective mono-functionalization under carefully controlled conditions. In comparison to iodo-analogues, the bromo-substituents of this compound are generally less reactive, which can be advantageous for achieving selectivity in sequential cross-coupling reactions.
Conclusion
This compound is a highly valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Its di-bromo functionality allows for the stepwise or simultaneous introduction of two different substituents, providing a powerful strategy for the synthesis of complex, highly functionalized aromatic compounds. While specific, comprehensive comparative studies on this particular substrate are not abundant in the literature, the general principles and protocols for cross-coupling reactions of haloarenes provide a solid foundation for its synthetic applications. Further research into the selective functionalization of this compound would be beneficial for expanding its utility in the synthesis of novel chemical entities for drug discovery and materials science.
References
Efficacy Showdown: 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Potent Enzyme Inhibitors and Anticancer Agents
For Immediate Release
A comparative analysis of a series of synthesized 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives has revealed significant potential in the realms of diabetes management and oncology.[1] These compounds, derived from a common 3,5-dibromo-4-methylanisole structural motif, have demonstrated notable inhibitory effects against key digestive enzymes, α-glucosidase and α-amylase, as well as cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines.[1] This guide provides a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The in vitro inhibitory activities of the synthesized chalcones (2a-f) and flavones (3a-f) were quantified to determine their half-maximal inhibitory concentrations (IC50). The results highlight a structure-activity relationship, with certain derivatives exhibiting superior potency.
Enzyme Inhibition
The compounds were evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. The inhibition of these enzymes can help manage postprandial hyperglycemia, a key concern in type 2 diabetes.[1]
Table 1: Inhibitory Activity (IC50 in µM) of 3,5-Dibromo-4,6-dimethoxychalcones and Flavones against α-Glucosidase and α-Amylase
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Chalcone 2a | 10.32 ± 0.95 | 15.60 ± 1.12 |
| Chalcone 2c | 8.75 ± 0.88 | 12.45 ± 1.05 |
| Flavone 3a | 12.50 ± 1.02 | 18.20 ± 1.25 |
| Flavone 3c | 9.80 ± 0.92 | 14.30 ± 1.18 |
| Acarbose (Standard) | 2.10 ± 0.15 | 3.50 ± 0.20 |
Note: Data is presented for the most active compounds from the series as reported in the source literature. A lower IC50 value indicates greater potency.
Anticancer Activity
The cytotoxic effects of the chalcone and flavone derivatives were assessed against the MCF-7 and A549 cancer cell lines. Several compounds demonstrated significant anticancer activity, with some exhibiting potency comparable to established anticancer agents.[1]
Table 2: Cytotoxic Activity (IC50 in µM) of 3,5-Dibromo-4,6-dimethoxychalcones and Flavones against Human Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Chalcone 2a | 4.12 ± 0.55 | 7.40 ± 0.67 |
| Chalcone 2c | - | 9.68 ± 0.80 |
| Flavone 3a | 8.50 ± 0.82 | - |
| Flavone 3c | 5.10 ± 0.61 | 6.42 ± 0.79 |
| Flavone 3e | 6.96 ± 0.66 | - |
| Nintedanib (Standard) | 0.53 ± 0.11 | 0.74 ± 0.15 |
| Quercetin (Standard) | 35.40 ± 1.78 | 35.38 ± 1.78 |
Note: Data is presented for the most active compounds from the series as reported in the source literature. A lower IC50 value indicates greater cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
α-Glucosidase Inhibition Assay
This in vitro assay quantifies the inhibition of α-glucosidase activity.[2][3]
-
Preparation of Solutions:
-
An α-glucosidase enzyme solution (0.5 U/mL) is prepared in a 0.1 M sodium phosphate buffer (pH 6.8).[3]
-
A substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM) is prepared in the same buffer.[3]
-
Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, 20 µL of the test compound solution is mixed with 20 µL of the α-glucosidase solution.[2]
-
The mixture is pre-incubated at 37°C for 15 minutes.[3]
-
The enzymatic reaction is initiated by adding 20 µL of the pNPG substrate solution.[2]
-
The plate is incubated at 37°C for 20 minutes.[3]
-
The reaction is terminated by adding 50 µL of 0.1 M sodium carbonate solution.[3]
-
-
Data Analysis:
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.[2][3]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of the compounds on α-amylase activity.[4][5][6]
-
Preparation of Solutions:
-
Assay Procedure:
-
In a test tube, 0.2 mL of the test compound at various concentrations is pre-incubated with 0.2 mL of the α-amylase solution at 37°C for 10 minutes.[5]
-
0.2 mL of the starch solution is added to start the reaction, and the mixture is incubated at 37°C for 15 minutes.
-
The reaction is stopped by adding 0.4 mL of the DNSA reagent.
-
The tubes are then incubated in a boiling water bath for 5 minutes, cooled to room temperature, and diluted with distilled water.[4]
-
-
Data Analysis:
-
The absorbance of the resulting solution is measured at 540 nm.[4]
-
The percentage of inhibition is calculated, and the IC50 values are determined.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8][9][10][11][12]
-
Cell Culture and Seeding:
-
MCF-7 and A549 cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[13]
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The cells are incubated for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[12]
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
-
Data Analysis:
-
The absorbance is measured at a wavelength of 570 nm.[8]
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
Visualizing the Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-amylase inhibitory assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 3,5-Dibromo-4-methylanisole in Synthesis for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of starting materials is paramount. This guide provides an in-depth comparison of 3,5-Dibromo-4-methylanisole with its isomeric alternatives, focusing on its application in cross-coupling reactions, a cornerstone of modern drug discovery and development.
Introduction to this compound and its Alternatives
This compound is a polysubstituted aromatic compound featuring two bromine atoms, a methyl group, and a methoxy group. This substitution pattern offers multiple reactive sites for further functionalization, making it a potentially valuable intermediate in the synthesis of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.
The primary alternatives to this compound are its isomers, including 2,4-dibromoanisole, 2,6-dibromoanisole, and 3,5-dibromoanisole. The choice between these reagents depends on the desired substitution pattern of the final product, as well as factors such as reactivity, availability, and cost.
Cost Analysis
A crucial aspect of any synthetic strategy is the cost of the starting materials. The following table provides a comparative overview of the pricing for this compound and its common isomers from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | Supplier | Quantity | Purity | Price (USD) |
| This compound | Bide Pharmatech Ltd | 250mg | 95+% | 70 |
| Bide Pharmatech Ltd | 1g | 95+% | 176 | |
| Bide Pharmatech Ltd | 5g | 95+% | 528 | |
| 2,4-Dibromoanisole | FUJIFILM Wako Chemicals | 25g | 97+% | 51.00 |
| FUJIFILM Wako Chemicals | 250g | 97+% | 273.00 | |
| AboundChem | 5g | 98% | 16.00 | |
| AboundChem | 25g | 98% | 23.00 | |
| AboundChem | 100g | 98% | 55.00 | |
| Fisher Scientific (eMolecules) | 1g | - | 30.75 | |
| 2,6-Dibromoanisole | TCI AMERICA | 1g | >98.0% | 76.00 |
| TCI AMERICA | 5g | >98.0% | 227.00 | |
| ChemicalBook (Alichem) | 10g | - | 150.26 | |
| ChemicalBook (Ambeed) | 10g | - | 148.00 | |
| 3,5-Dibromoanisole | Thermo Scientific Chemicals | 5g | 97% | 191.00 |
| Sigma-Aldrich | 1g | 97% | 58.72 | |
| Aceschem | 1g | >97% | 14.00 | |
| Aceschem | 5g | >97% | 38.00 | |
| Aceschem | 100g | >97% | 341.00 |
Performance in Synthesis: A Focus on Cross-Coupling Reactions
While specific experimental data for this compound in cross-coupling reactions is not extensively reported in publicly available literature, its structure suggests it would be a viable substrate. The two bromine atoms offer the potential for sequential or double cross-coupling reactions, allowing for the introduction of two different substituents. The electronic nature of the methoxy and methyl groups will influence the reactivity of the C-Br bonds.
A study on the Sonogashira cross-coupling of the structurally related 3,5-dibromo-2,6-dichloropyridine provides valuable insights.[1] This research demonstrated that chemoselective mono-, di-, tri-, and tetra-alkynylations were achievable by carefully controlling the reaction conditions.[1] This suggests that this compound could also undergo selective functionalization.
For comparison, the Suzuki-Miyaura coupling of other brominated anilines, such as 2,6-dibromo-4-nitroaniline, has been shown to proceed with high reactivity for both electron-rich and electron-deficient aryl boronic acids, affording the corresponding biaryl products in high yields.[2]
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions that could be adapted for this compound and its alternatives. Optimization of these conditions would be necessary for each specific substrate combination.
Suzuki-Miyaura Coupling (General Procedure): [3][4]
-
To a reaction vessel, add the aryl bromide (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water) is added.
-
The reaction mixture is heated (typically 80-100 °C) and stirred for a specified time (e.g., 4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling (General Procedure): [5][6][7]
-
To a solution of the aryl halide (1.0 eq.) in a suitable solvent (e.g., THF, DMF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., diisopropylamine, triethylamine, which can also serve as the solvent).
-
The terminal alkyne (1.1-1.5 eq.) is then added.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
The reaction mixture is then worked up by dilution with an organic solvent, filtration through celite, and washing with aqueous solutions to remove the amine and copper salts.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Buchwald-Hartwig Amination (General Procedure): [8][9][10][11]
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the aryl bromide (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 eq.).
-
A dry, degassed solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is quenched, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Conclusion and Recommendations
The choice of a di-substituted anisole derivative in a synthetic campaign is a multifaceted decision.
-
Cost: Based on the available data, 2,4-dibromoanisole appears to be the most cost-effective option for larger-scale synthesis, with prices significantly lower than its isomers. This compound is currently priced at a premium, likely due to lower demand and production scale.
-
Synthetic Utility: The primary advantage of this compound lies in its specific substitution pattern, which would be crucial for accessing target molecules with a 1,2,4,5-tetrasubstituted aromatic core. For synthetic targets where this specific arrangement is not required, the more readily available and less expensive isomers are likely a better choice.
-
Performance: While direct comparative performance data is scarce, the general principles of cross-coupling reactions suggest that all the discussed dibromoanisoles should be viable substrates. The reactivity of the C-Br bonds will be influenced by the position of the electron-donating methoxy and methyl groups, potentially requiring optimization of reaction conditions for each isomer.
Recommendation: For exploratory synthesis and the development of novel compounds where the specific substitution pattern of this compound is essential, its higher cost may be justified. However, for applications where other substitution patterns are acceptable, a thorough evaluation of the more economical isomers like 2,4-dibromoanisole is strongly recommended. Researchers should perform small-scale trial reactions to determine the optimal conditions and yields for their specific application before committing to a large-scale synthesis.
References
- 1. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Spectroscopic Analysis of 3,5-Dibromo and 2,5-Dibromopyridine Isomers
This guide provides a detailed spectroscopic comparison of 3,5-dibromopyridine and 2,5-dibromopyridine, two constitutional isomers with distinct physical and chemical properties. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive analysis based on experimental data from various spectroscopic techniques. This comparison is crucial for unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry applications.
The differentiation between these isomers is predicated on the substitution pattern of the bromine atoms on the pyridine ring, which significantly influences the electronic environment of the molecule. These differences are manifested in their respective spectra, providing unique fingerprints for each compound. This guide summarizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the information in clear, comparative tables. Furthermore, detailed experimental protocols for these techniques are provided to ensure reproducibility and methodological understanding.
Data Presentation: A Spectroscopic Overview
The following tables summarize the key spectroscopic data for 3,5-dibromopyridine and 2,5-dibromopyridine, highlighting the differences that allow for their distinction.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) in ppm (J in Hz) |
| 3,5-Dibromopyridine | CDCl₃ | 8.61 (d, J = 2.0 Hz, 2H, H-2, H-6), 8.15 (t, J = 2.0 Hz, 1H, H-4)[1] |
| 2,5-Dibromopyridine | DMSO-d₆ | 8.58 (d, J = 2.4 Hz, 1H, H-6), 8.02 (dd, J = 8.5, 2.4 Hz, 1H, H-4), 7.66 (d, J = 8.5 Hz, 1H, H-3)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 3,5-Dibromopyridine | DMSO-d₆ | 150.9 (C-2, C-6), 143.9 (C-4), 121.7 (C-3, C-5) |
| 2,5-Dibromopyridine | CDCl₃ | 152.2 (C-6), 141.5 (C-4), 140.2 (C-2), 127.8 (C-3), 121.9 (C-5) |
Table 3: IR Spectroscopic Data
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| 3,5-Dibromopyridine | C-H stretching (aromatic): ~3050-3100, C=N and C=C stretching: ~1550-1600, C-Br stretching: ~600-800. The solid phase mid-FTIR and FT-Raman spectra have been recorded in the regions 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively[3]. |
| 2,5-Dibromopyridine | C-H stretching (aromatic): ~3050-3100, C=N and C=C stretching: ~1550-1600, C-Br stretching: ~600-800. Specific IR spectra are available from various databases[4][5]. |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |
| 3,5-Dibromopyridine | C₅H₃Br₂N[6] | 236.89 g/mol [6] | 237/239 (M⁺, isotopic pattern for 2 Br), 156/158 ([M-Br]⁺)[7][8] |
| 2,5-Dibromopyridine | C₅H₃Br₂N[5] | 236.89 g/mol [5] | 237/239 (M⁺, isotopic pattern for 2 Br), 156/158 ([M-Br]⁺), 77 ([C₅H₃N]⁺)[2] |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dibromopyridine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Data Acquisition:
-
Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and determine the coupling constants.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups and bond vibrations within the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method):
-
Place a small amount of the solid dibromopyridine sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups and bond types (e.g., aromatic C-H, C=C, C=N, and C-Br vibrations) by comparing the spectrum to correlation charts.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation:
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC, where it is vaporized and separated.
-
The separated components enter the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, M+4 pattern for a dibrominated compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
UV-Visible Spectroscopy
-
Objective: To analyze the electronic transitions within the molecule.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the dibromopyridine isomer in a UV-transparent solvent, such as ethanol or hexane.
-
Use a quartz cuvette for the measurement.
-
Prepare a blank sample containing only the solvent.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and scan a range of wavelengths, typically from 200 to 400 nm[12].
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The absorbance values can be used for quantitative analysis according to the Beer-Lambert law[12].
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 3,5-dibromo and 2,5-dibromo isomers.
Caption: Workflow for the comparative spectroscopic analysis of dibromopyridine isomers.
References
- 1. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dibromopyridine(624-28-2) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,5-Dibromopyridine [webbook.nist.gov]
- 7. 3,5-Dibromopyridine [webbook.nist.gov]
- 8. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental Design [web.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. longdom.org [longdom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
